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  • Product: 1-o-octadecyl-2-o-benzyl-sn-glycerol
  • CAS: 80707-93-3

Core Science & Biosynthesis

Foundational

Strategic Lipid Masking: Chemical Properties and Stability of 1-O-Octadecyl-2-O-Benzyl-sn-Glycerol in Prodrug Development

Executive Summary The systemic delivery of nucleoside analogs and acyclic nucleoside phosphonates is frequently bottlenecked by poor oral bioavailability, rapid first-pass liver metabolism, and premature plasma degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The systemic delivery of nucleoside analogs and acyclic nucleoside phosphonates is frequently bottlenecked by poor oral bioavailability, rapid first-pass liver metabolism, and premature plasma degradation. As a Senior Application Scientist specializing in lipid-conjugated therapeutics, I have observed that overcoming these barriers requires moving beyond traditional esterification.

1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) has emerged as a transformative lysophospholipid analog scaffold[1]. By covalently linking this highly hydrophobic lipid moiety to active pharmaceutical ingredients (APIs), researchers can fundamentally alter the pharmacokinetic routing of the parent drug—shifting absorption from the portal vein to the intestinal lymphatic system[2]. This whitepaper provides an in-depth technical analysis of ODBG's chemical properties, stability profile, and the self-validating experimental workflows required to synthesize and evaluate ODBG-conjugated prodrugs.

Structural Rationale and Chemical Properties

ODBG (CAS: 80707-93-3) is meticulously engineered to mimic natural lysophosphatidylcholine while eliminating its metabolic liabilities[1]. The structural design of the sn-glycerol backbone dictates its unique pharmacokinetic behavior:

  • sn-1 Position (Octadecyl Ether): The 18-carbon alkyl chain provides extreme hydrophobicity. Unlike standard ester bonds, which are rapidly cleaved by ubiquitous lipases in the gut and plasma, the ether linkage is metabolically inert. This ensures the lipid tail remains attached during transit.

  • sn-2 Position (Benzyl Ether): The substitution of a benzyl group at the sn-2 position serves a critical dual purpose. First, it sterically and chemically prevents reacylation by acyl-CoA transferases, which would otherwise convert the molecule back into a standard phospholipid. Second, the bulky aromatic ring significantly increases the overall logP (hydrophobicity) of the molecule compared to hydrogen-substituted analogs (e.g., hexadecyloxypropyl, HDP)[3],[2].

  • sn-3 Position (Hydroxyl): This serves as the functional conjugation site for phosphodiester linkages to the API, such as cidofovir (CDV) or remdesivir nucleoside (RVn)[4],[5].

Mechanism of Action: The Lymphatic Bypass

The primary advantage of the ODBG scaffold is its ability to hijack the body's natural lipid absorption pathways. Standard hydrophilic oral drugs are absorbed through intestinal enterocytes directly into the portal vein, leading to the liver where they undergo extensive first-pass metabolism[3].

Because ODBG-conjugated prodrugs are highly hydrophobic, they partition into chylomicrons within the enterocyte. These chylomicrons are secreted into the lymphatic system, draining via the thoracic duct directly into the systemic circulation[2]. This "lymphatic bypass" effectively targets the lungs—a critical replication site for respiratory viruses like SARS-CoV-2 and orthopoxviruses—while minimizing hepatotoxicity[3],[6].

PK_Routing cluster_ODBG ODBG-Prodrug Pathway (Highly Hydrophobic) cluster_Standard Standard Prodrug Pathway (Hydrophilic) Enterocyte Intestinal Enterocyte Chylomicron Chylomicron Incorporation Enterocyte->Chylomicron Lipid Partitioning PortalVein Portal Vein Absorption Enterocyte->PortalVein Aqueous Partitioning Lymph Lymphatic System (Thoracic Duct) Chylomicron->Lymph Lung Systemic Circulation & Lung Targeting Lymph->Lung Liver First-Pass Metabolism (Liver Clearance) PortalVein->Liver

Figure 1: Divergent pharmacokinetic routing of ODBG-conjugated prodrugs vs. standard hydrophilic drugs.

Stability Profile and Quantitative Efficacy

A major failure point for nucleotide prodrugs is premature hydrolysis in the bloodstream. Standard remdesivir, for example, is highly unstable in plasma due to rapid esterase-mediated cleavage, necessitating intravenous administration[4].

Conversely, the ODBG-phospho-RVn prodrug (V2043) utilizes stable ether linkages and a shielded phosphodiester bond. Ex vivo studies demonstrate that ODBG-P-RVn maintains a half-life of >24 hours in human plasma, compared to just 69 minutes for unmodified remdesivir[5]. In vivo, oral treatment of SARS-CoV-2-infected mice with V2043 reduced lung viral loads by 1.5 log10 units[6]. Similarly, ODBG-CDV has proven highly effective in preventing death from lethal respiratory challenges with ectromelia virus[3].

Quantitative Comparison of ODBG Prodrugs vs. Parent APIs
CompoundTarget PathogenIn Vitro Potency (EC50)Plasma Half-Life (t1/2)Primary Absorption Route
Remdesivir (Parent) SARS-CoV-20.06 - 1.13 μM69 minutesIntravenous (Unstable Orally)
ODBG-P-RVn (V2043) SARS-CoV-20.14 - 0.30 μM> 24 hoursOral (Lymphatic / Chylomicron)
Cidofovir (Parent) Orthopoxviruses~ 46 μMShort (Renal Clearance)Intravenous
ODBG-CDV OrthopoxvirusesHigh PotencyProlongedOral (Lymphatic / Chylomicron)

(Data synthesized from[3],[4],[5],[6])

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and evaluation of ODBG-derived prodrugs.

Protocol A: Synthesis of ODBG-Nucleoside Conjugates (e.g., V2043)

This workflow details the phosphodiester coupling of ODBG to a nucleoside monophosphate.

Synthesis_Workflow Start 1-O-Octadecyl-2-O-benzyl-sn-glycerol (ODBG Scaffold) Coupling Coupling Reaction Reagents: DCC, DMAP, Pyridine Conditions: 90°C, 24-72h Start->Coupling Nucleoside Nucleoside Monophosphate (e.g., GS-441524 / RVn) Nucleoside->Coupling Deprotection Acetal Deprotection Reagents: 37% HCl, THF Conditions: Room Temp, 3-18h Coupling->Deprotection Intermediate Formation Product ODBG-Nucleoside Prodrug (e.g., V2043) Deprotection->Product Final Cleavage & Purification

Figure 2: Step-by-step synthesis workflow for generating ODBG-nucleoside phosphodiester prodrugs.

Step-by-Step Procedure:

  • Preparation: Dissolve the 2',3'-isopropylidene protected nucleoside and ODBG in anhydrous pyridine[5]. Causality: Pyridine acts as both a solvent and a base to neutralize acidic byproducts.

  • Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Heat the mixture to 90°C for 24-72 hours under a nitrogen atmosphere[5]. Causality: DCC activates the phosphate group by forming an O-acylisourea intermediate, while DMAP acts as a nucleophilic catalyst to accelerate the esterification with the sn-3 hydroxyl of ODBG.

  • Intermediate Purification: Filter the dicyclohexylurea byproduct. Concentrate the filtrate and purify the intermediate via silica gel chromatography.

  • Deprotection: Dissolve the purified intermediate in tetrahydrofuran (THF). Add 37% HCl to cleave the isopropylidene protecting group, stirring at room temperature for 3-18 hours[5]. Causality: The acidic conditions selectively remove the acetal protecting group on the ribose ring. The ether bonds of the ODBG lipid are highly stable under these conditions, preventing unwanted cleavage of the lipid tail.

  • Final Purification: Neutralize the solution, extract the organic layer, and purify via preparative HPLC to achieve >95% purity.

Protocol B: Ex Vivo Plasma Stability Assay

Validating the stability of the ether-linked prodrug against plasma esterases is a critical quality control step.

Step-by-Step Procedure:

  • Matrix Preparation: Obtain pooled human plasma treated with K2EDTA or Sodium Heparin[5]. Causality: These anticoagulants prevent coagulation without interfering with physiological esterase activity or subsequent lipid extraction.

  • Spiking: Spike the ODBG-prodrug (e.g., V2043) into the plasma to a final concentration of 2 μg/mL. Incubate in a water bath at 37°C[5].

  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, and 24 hours), extract 50 μL aliquots and immediately quench with 200 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: Acetonitrile instantly precipitates plasma proteins and denatures esterases/phosphodiesterases, locking the degradation profile at that exact moment.

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Transfer the supernatant to LC-MS/MS vials. Quantify the remaining intact prodrug relative to the internal standard to calculate the half-life (t1/2).

References

  • [1] NextSDS. 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL — Chemical Substance Information. Available at:

  • [3] PubMed Central (PMC). ORAL 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCERO-3-CIDOFOVIR TARGETS THE LUNG AND IS EFFECTIVE AGAINST A LETHAL RESPIRATORY CHALLENGE WITH ECTROMELIA VIRUS IN MICE. Available at:

  • [4] ResearchGate. 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Available at:

  • [5] Antimicrobial Agents and Chemotherapy (ASM Journals). Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. Available at:

  • [6] Journal of Medicinal Chemistry (ACS Publications). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Available at:

  • [2] PubMed Central (PMC). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Available at:

Sources

Exploratory

The Role of 1-O-Octadecyl-2-O-Benzyl-sn-Glycerol in Ether Lipid Biosynthesis and Prodrug Engineering

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The engineering of orally bioavailable lipid prodrugs has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The engineering of orally bioavailable lipid prodrugs has revolutionized the delivery of antiviral nucleoside and nucleotide analogs. At the core of this biochemical architecture is 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) , a synthetic ether lipid intermediate. By mimicking the structure of endogenous lysophosphatidylcholine (LPC) while introducing strategic steric and chemical modifications, ODBG serves as a highly effective lipid anchor. It enables active pharmaceutical ingredients (APIs) to bypass hepatic first-pass metabolism, partition into the intestinal lymphatic system, and achieve targeted accumulation in pulmonary tissues[1].

This whitepaper dissects the mechanistic rationale, pharmacokinetic advantages, and step-by-step synthetic integration of ODBG in modern drug development.

Chemical Anatomy & Mechanistic Rationale

The utility of 1-O-octadecyl-2-O-benzyl-sn-glycerol lies in its precise structural deviations from natural phospholipids. Every functional group is engineered to solve specific pharmacokinetic bottlenecks:

  • The sn-1 Octadecyl Ether Linkage: Natural dietary lipids utilize ester bonds, which are rapidly cleaved by pancreatic and cellular lysophospholipases in the gastrointestinal tract. By substituting the ester with an 18-carbon alkyl ether linkage, the molecule gains absolute resistance to lipase-mediated degradation[2]. This ensures the lipid-drug conjugate remains intact during intestinal absorption.

  • The sn-2 Benzyl Modification: In endogenous LPC, the sn-2 position houses a free hydroxyl group, which is a prime target for reacylation by acylCoA:1-acyl-sn-glycero-3-phosphocholine-O-acyltransferase in enterocytes[2]. Reacylation would trap the drug in complex diacyl-phospholipids. The introduction of a bulky, hydrophobic benzyl ether at the sn-2 position provides steric hindrance that completely blocks this enzymatic reacylation[2].

  • Hydrophobic Partitioning: The combined hydrophobicity of the octadecyl chain and the benzyl ring fundamentally alters the drug's absorption route. Instead of entering the water-soluble portal vein (which leads directly to the liver for rapid clearance), the highly lipophilic ODBG-prodrug is packaged into chylomicrons[1].

Pharmacokinetic Paradigm Shift: The Lymphatic Bypass

Standard nucleoside analogs, such as Cidofovir (CDV) or Remdesivir (RVn), suffer from poor oral bioavailability, rapid plasma degradation, and dose-limiting renal or hepatic toxicity[1],[3].

Conjugating these APIs to an ODBG backbone forces the molecule into the chylomicron pathway . Upon absorption by enterocytes, the prodrug is incorporated into chylomicrons and secreted into the lymphatic system[1]. Because the lymphatic system drains into the venous circulation via the thoracic duct—directly preceding the pulmonary capillary bed—the drug achieves disproportionately high area-under-the-curve (AUC) concentrations in the lungs[1]. This "lymphatic bypass" is a critical advantage for treating respiratory pathogens like SARS-CoV-2 and orthopoxviruses[1],[4].

G Drug Oral Administration ODBG ODBG-Lipid Prodrug Drug->ODBG StdDrug Standard API Drug->StdDrug Chylomicron Chylomicron Assembly (Enterocytes) ODBG->Chylomicron Hydrophobic Partitioning Portal Portal Vein Transport StdDrug->Portal Hydrophilic Lymph Lymphatic System Chylomicron->Lymph Liver Liver (First-Pass) Portal->Liver Lung Lung Targeting (High AUC) Lymph->Lung Bypasses Liver Clearance Rapid Clearance / Metabolism Liver->Clearance Degradation

Fig 1: Pharmacokinetic routing of ODBG-prodrugs via the lymphatic system to target pulmonary tissue.

Quantitative Impact on Antiviral Efficacy

The structural advantages of ODBG translate directly into measurable in vitro and in vivo efficacy. By protecting the API and facilitating cellular uptake via lipid raft-mediated endocytosis, ODBG conjugates consistently outperform their standard counterparts.

Table 1: Comparative Efficacy of ODBG-Conjugated Prodrugs
CompoundVirus TargetModel / Cell LineKey Efficacy MetricSource
ODBG-CDV Ectromelia virus (ECTV)BALB/c Mice / BSC-1Equivalent survival to HDP-CDV; Significantly higher Lung AUC.[1]
ODBG-P-RVn (V2043) SARS-CoV-2BALB/c Mice / Huh7.5EC50 = 138 nM; 1.5 log10 viral load reduction in lungs at Day 2.[4],[5]
ODG-PFA (2-O-ethyl) Human CytomegalovirusHuman lung fibroblastsEC50 = 0.18 µM (Represents a 220-fold increase vs 40 µM for standard PFA).[6]

Experimental Protocol: Synthesis and Validation of ODBG-P-RVn

To leverage ODBG in drug development, strict synthetic protocols must be followed to preserve the integrity of both the ether lipid anchor and the nucleoside payload. The following is the validated methodology for synthesizing 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043)[5],[3].

Phase 1: Chemical Synthesis Workflow

Step 1: Phosphorylation of the Lipid Anchor

  • Action: React 1-O-octadecyl-2-O-benzyl-sn-glycerol (purchased commercially or synthesized via alkylation of 2,3-isopropylidene glycerol) with a phosphorylating agent (e.g., POCl3 or standard phosphoramidite chemistry)[4],[3].

  • Causality: This activates the sn-3 hydroxyl, creating a reactive phosphodiester intermediate necessary for API conjugation.

Step 2: Nucleoside Protection

  • Action: Protect the 2',3'-hydroxyl groups of the nucleoside (GS-441524/RVn) using an acetonide group[5].

  • Causality: The nucleoside contains multiple reactive hydroxyls. Acetonide protection ensures that coupling occurs exclusively at the 5'-hydroxyl, preventing the formation of inactive isomers.

Step 3: Coupling Reaction

  • Action: Couple the phosphorylated ODBG to the protected nucleoside using diisopropylcarbodiimide (DIC), N-methylimidazole (NMI), and pyridine[5].

  • Causality: This specific reagent cocktail is chosen because it drives high-yield phosphodiester bond formation under mild conditions, preventing the premature cleavage of the acid-sensitive acetonide protecting group.

Step 4: Deprotection

  • Action: Remove the acetonide group by treating the intermediate with formic acid[5].

  • Causality: Formic acid provides a precisely tuned, mildly acidic environment. It is strong enough to cleave the acetonide but gentle enough to leave the critical sn-1 ether, sn-2 benzyl, and phosphodiester linkages completely intact.

G Step1 1-O-Octadecyl-2-O-benzyl-sn-glycerol (Starting Material) Step2 Phosphorylation (POCl3 or Phosphoramidite) Step1->Step2 Activation Step3 Coupling to Nucleoside (e.g., GS-441524 / RVn) Step2->Step3 DIC/NMI/Pyridine Step4 Deprotection (Formic Acid / TFA) Step3->Step4 Acetonide Removal Step5 Step5 Step4->Step5 Final Polish

Fig 2: Step-by-step synthetic workflow for conjugating ODBG to nucleoside analog APIs.

Phase 2: Self-Validating Quality Control

A robust protocol must be self-validating. To confirm that the synthesized ODBG-prodrug will function in vivo, the following validation gates are required:

  • Structural Integrity (Purity >95%): Analyze the final product using High-Performance Liquid Chromatography (HPLC), alongside 1 H/ 13 C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[5],[3].

  • Plasma Stability Assay:

    • Procedure: Spike the purified ODBG-prodrug into human plasma treated with K2EDTA or sodium heparin. Incubate at 37°C for 24 hours[3].

    • Analysis: Extract aliquots at predetermined time points (e.g., 1h, 4h, 12h, 24h) and analyze via LC/MS/MS to quantify intact prodrug versus released nucleoside[3].

    • Validation Logic: Standard Remdesivir degrades in plasma in under 2 hours[3]. If the ODBG-conjugate remains intact at 24 hours, it validates that the sn-1 ether and sn-2 benzyl modifications successfully shield the molecule from systemic esterases, ensuring the drug reaches the target tissue intact.

Future Directions in LNP and Antiviral Engineering

The success of 1-O-octadecyl-2-O-benzyl-sn-glycerol in creating orally bioavailable, lung-targeted antivirals opens new avenues in lipid nanoparticle (LNP) design. By incorporating ODBG-like ether lipids into the lipid shell of LNPs, researchers can potentially direct mRNA or CRISPR-Cas9 payloads specifically to pulmonary tissues via oral or sublingual administration, completely bypassing the need for intravenous delivery systems. Furthermore, iterative structure-activity relationship (SAR) studies have shown that substituting the sn-2 benzyl group with 3-fluoro-4-methoxy-benzyl or cyano-benzyl derivatives can yield even higher antiviral potencies[4],[7], pointing toward a highly tunable future for ether lipid prodrugs.

References
  • 1 - nih.gov

  • 5 - acs.org

  • 4 - escholarship.org

  • 3 - biorxiv.org

  • 2 - nih.gov

  • 7 - nih.gov

  • 6 - nih.gov

Sources

Foundational

1-O-Octadecyl-2-O-Benzyl-sn-Glycerol: Mechanism of Action and Integration in Lipid Nanoparticles for Targeted Oral Antiviral Delivery

Executive Summary The systemic delivery of nucleoside and nucleotide analogs (e.g., Remdesivir, Cidofovir) is historically limited by poor oral bioavailability, rapid plasma degradation, and dose-limiting off-target toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The systemic delivery of nucleoside and nucleotide analogs (e.g., Remdesivir, Cidofovir) is historically limited by poor oral bioavailability, rapid plasma degradation, and dose-limiting off-target toxicities[1]. To circumvent these barriers, lipid prodrug engineering has introduced the 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) scaffold. By conjugating active pharmaceutical ingredients (APIs) to this highly specialized lipid backbone, researchers can hijack endogenous lipid nanoparticles (chylomicrons) and formulate synthetic lipid nanoparticles (LNPs) to bypass hepatic first-pass metabolism, directly targeting the pulmonary and lymphatic systems[2][3].

This technical guide dissects the chemical causality, physiological routing, and experimental workflows required to leverage the ODBG scaffold in advanced drug development.

Mechanistic Foundations: The Chemical and Physiological Causality

Structural Rationale of the ODBG Scaffold

The ODBG backbone acts as a biomimetic lysophospholipid, but with critical structural modifications designed to survive the hostile environment of the gastrointestinal tract:

  • The 1-O-octadecyl chain: This 18-carbon saturated alkyl ether chain provides an extreme hydrophobic anchor. This hydrophobicity is the primary thermodynamic driver that forces the prodrug to partition into the hydrophobic core of intestinal mixed micelles and subsequently into chylomicrons[2].

  • The 2-O-benzyl group: Natural lysophospholipids possess a free hydroxyl group at the sn-2 position, making them prime substrates for rapid reacylation by intestinal acyltransferases (e.g., acylCoA:1-acyl-sn-glycero-3-phosphocholine-O-acyltransferase)[2]. By introducing a bulky, non-hydrolyzable benzyl ether at the sn-2 position, the ODBG scaffold creates severe steric hindrance. This prevents reacylation, ensuring the prodrug remains intact during enterocyte absorption[2].

Endogenous LNP Integration and Lymphatic Routing

The mechanism of action of ODBG relies on its interaction with endogenous LNPs. Upon oral administration, the high lipophilicity of the ODBG-conjugate dictates its pharmacokinetic fate. Instead of being absorbed into the portal vein—which leads directly to the liver and subjects the drug to destructive first-pass metabolism—the prodrug is packaged into chylomicrons within the enterocytes[2][3].

Targeted Pulmonary Delivery

Chylomicrons are secreted into the lacteals (lymphatic capillaries) and travel through the lymphatic system, eventually draining into the thoracic duct[3]. Because the thoracic duct empties directly into the left subclavian vein (entering systemic circulation), the first major capillary bed these drug-loaded endogenous LNPs encounter is the pulmonary circulation. Consequently, ODBG-conjugated drugs (such as ODBG-CDV and ODBG-P-RVn) achieve disproportionately high concentrations in lung tissues while minimizing hepatic exposure[3][4].

Pharmacokinetic_Routing Oral Oral Administration (ODBG-Prodrug) Enterocyte Intestinal Enterocyte (Chylomicron Assembly) Oral->Enterocyte Lymph Lymphatic System (Chylomicron Transport) Enterocyte->Lymph High Hydrophobicity Portal Portal Vein (Standard Drugs) Enterocyte->Portal Low Hydrophobicity Thoracic Thoracic Duct Lymph->Thoracic Liver Liver (First-Pass Metabolism) Portal->Liver Lungs Lungs (Targeted Delivery) Liver->Lungs Reduced Drug Levels Thoracic->Lungs High Drug Levels

Fig 1: ODBG-driven chylomicron partitioning bypasses the liver for targeted lung delivery.

Intracellular Mechanism of Action

Once the ODBG-prodrug reaches the target cell (e.g., alveolar macrophages or pneumocytes), it undergoes endocytosis. Following endosomal escape, host intracellular phospholipases cleave the lipid tail, liberating the nucleoside monophosphate[1]. This single-step intracellular cleavage bypasses the often rate-limiting first phosphorylation step, allowing host kinases to rapidly convert it to the active triphosphate form[1][5]. The active triphosphate then acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase[1].

Intracellular_Activation Uptake Cellular Uptake (Endocytosis of LNP) Cleavage Intracellular Cleavage (Phospholipase Activity) Uptake->Cleavage Endosomal Escape Mono Nucleoside Monophosphate (e.g., RVn-MP) Cleavage->Mono Release of ODBG Lipid Kinase Host Kinase Phosphorylation Mono->Kinase Tri Active Triphosphate (e.g., RVn-TP) Kinase->Tri 2x Phosphorylation Inhibition Viral Polymerase Inhibition (RdRp) Tri->Inhibition

Fig 2: Intracellular cleavage of the ODBG lipid prodrug and subsequent metabolic activation.

Quantitative Data Presentation

The integration of the ODBG scaffold fundamentally alters the pharmacokinetic and pharmacodynamic profile of nucleoside analogs. The table below summarizes the comparative advantages of ODBG-conjugated prodrugs against their unmodified or earlier-generation counterparts.

CompoundTarget VirusRouteKey Pharmacokinetic / Efficacy MetricSource Validation
Remdesivir (RDV) SARS-CoV-2IVLow oral bioavailability; complex activation pathway.[1][5]
V2043 (ODBG-P-RVn) SARS-CoV-2OralHigh oral bioavailability; EC50 = 138 nM (Huh7.5 cells). Reduces lung viral load by 1.5 log10 units at day 2.[4][6][7]
HDP-CDV OrthopoxvirusesOralOrally active, but low lung distribution.[3][8]
ODBG-CDV OrthopoxvirusesOralHigh lung targeting via lymphatic transport; significantly reduced liver accumulation.[3][8]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, establishing a self-validating system is critical to ensure reproducibility. The following protocols detail the formulation and in vivo tracking of ODBG-prodrugs.

Protocol 1: Synthetic LNP Formulation of ODBG-Conjugates

While ODBG prodrugs partition into endogenous chylomicrons upon oral administration, formulating them into synthetic LNPs (for IV or inhalation routes) maximizes cellular uptake and protects the lipid-conjugate from premature plasma esterase cleavage.

  • Step 1: Organic Phase Preparation. Dissolve the ODBG-prodrug (e.g., V2043), DSPC, Cholesterol, and PEG-lipid in 100% ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: Ethanol ensures uniform solubilization of the highly hydrophobic octadecyl chain, preventing premature precipitation.

  • Step 2: Microfluidic Mixing. Inject the ethanol lipid phase and an aqueous buffer (50 mM citrate, pH 4.0) into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous).

    • Causality: The rapid shift in solvent polarity forces spontaneous self-assembly. The hydrophobic ODBG tail buries itself into the LNP core, while the PEGylated corona stabilizes the particle.

  • Step 3: Dialysis and Validation. Dialyze the formulation against 1X PBS (pH 7.4) for 24 hours to remove residual ethanol.

    • Validation: Analyze via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average diameter of <100 nm and a Polydispersity Index (PDI) <0.2 to ensure efficient endocytosis.

Protocol 2: In Vivo Lymphatic Transport Validation Assay

To definitively prove that the 2-O-benzyl group successfully drives chylomicron partitioning and bypasses the portal vein, a dual-cannulation pharmacokinetic assay is required.

  • Step 1: Animal Preparation. Fast BALB/c mice for 12 hours prior to dosing.

    • Causality: Fasting clears endogenous chylomicrons from the lymphatic system, providing a clean baseline for lipid absorption kinetics.

  • Step 2: Dosing. Administer the ODBG-prodrug (e.g., 60 mg/kg V2043) via oral gavage suspended in a lipid-rich vehicle (e.g., sesame oil)[4][6].

    • Causality: The lipid vehicle stimulates enterocyte chylomicron assembly, maximizing the lymphatic partitioning of the highly hydrophobic ODBG scaffold.

  • Step 3: Surgical Cannulation & Sampling. Under anesthesia, cannulate both the mesenteric lymph duct and the portal vein. Collect lymph and plasma samples at 1h, 2h, 4h, and 8h post-dose.

  • Step 4: LC-MS/MS Quantification. Extract the samples using protein precipitation and quantify the intact ODBG-prodrug via LC-MS/MS[1].

    • Validation: A Lymph-to-Portal AUC ratio > 5 confirms that the prodrug successfully bypassed first-pass hepatic metabolism via chylomicron integration.

References

  • Schooley RT, Carlin AF, Beadle JR, et al. "Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs." Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]

  • Carlin AF, Beadle JR, Clark AE, et al. "1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Hostetler KY, Beadle JR, Trahan J, et al. "Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice." Antiviral Research, 2007. URL:[Link]

  • Beadle JR, Hostetler KY. "Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art." Advanced Drug Delivery Reviews, 2011. URL:[Link]

Sources

Exploratory

Pharmacokinetics of 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) Derived Liposomes and Lipid Conjugates: A Technical Guide

Executive Summary The development of orally bioavailable, tissue-targeted therapeutics is a persistent challenge in pharmacology, particularly for highly polar nucleoside analogues and antineoplastic agents. Standard ora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of orally bioavailable, tissue-targeted therapeutics is a persistent challenge in pharmacology, particularly for highly polar nucleoside analogues and antineoplastic agents. Standard oral administration of these compounds typically results in poor intestinal absorption and rapid first-pass metabolism in the liver, leading to systemic toxicity and sub-therapeutic concentrations in target tissues like the lungs.

This technical guide explores the pharmacokinetic (PK) paradigm shift achieved by conjugating active pharmaceutical ingredients (APIs) to 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) and formulating them into liposomal or lipid-based delivery systems. By hijacking the body's natural dietary lipid absorption pathways, ODBG-derived compounds bypass the portal vein, route through the intestinal lymphatic system, and deliver massive drug payloads directly to the pulmonary capillary bed[1][2].

The Molecular Causality of ODBG's Pharmacokinetics

The unique biodistribution profile of ODBG-derived liposomes is not accidental; it is the direct result of rational structure-activity relationship (SAR) engineering at the stereospecific sn-1, sn-2, and sn-3 positions of the glycerol backbone[1][3].

  • sn-1 Octadecyl Ether Chain: The 18-carbon alkyl chain provides extreme lipophilicity (driving the LogP > 5). This high lipophilicity is the primary causal factor that forces the molecule to associate with dietary lipids and be packaged into chylomicrons within the enterocyte, rather than diffusing into the portal blood[4].

  • sn-2 Benzyl Ether Group: This is the critical differentiator between ODBG and other lipid anchors (like hexadecyloxypropyl, HDP). The bulky benzyl group provides steric hindrance and chemical resistance against premature cleavage by phospholipase A2 (PLA2) in the gut and liver[5]. This stability ensures the prodrug remains intact during its transit through the lymphatic system.

  • sn-3 Phospho-Ester Linkage: This position serves as the covalent bridge to the API (e.g., cidofovir or remdesivir nucleoside)[3][6].

When these ODBG-conjugates are formulated into liposomes (often with helper lipids like DMPC and cholesterol), the vesicles protect the payload in the harsh gastric environment and facilitate fusion with enterocyte membranes, maximizing intestinal uptake[7].

Lymphatic Routing and Pulmonary Targeting Mechanism

The defining feature of ODBG pharmacokinetics is its ability to reverse standard drug distribution from the liver to the lungs.

Standard small molecules absorbed in the intestines enter the portal vein and are immediately subjected to hepatic first-pass metabolism. In contrast, ODBG-liposomes are absorbed by enterocytes and incorporated into chylomicrons. These chylomicrons are secreted into the lacteals (lymphatic capillaries) and travel through the intestinal lymphatics to the thoracic duct [2][8].

The thoracic duct empties directly into the left subclavian vein, bypassing the liver entirely. The venous blood then flows into the right atrium and right ventricle of the heart, which pumps it directly into the pulmonary artery. Consequently, the lungs act as the first-pass capillary bed for ODBG-derived drugs, resulting in exceptionally high localized concentrations[1][2].

AnatomicalRouting Oral Oral Administration (ODBG-Liposomes) Gut Intestinal Lumen (Micelle Formation) Oral->Gut Enterocyte Enterocyte (Chylomicron Packaging) Gut->Enterocyte Lymph Lymphatic System (Lacteals) Enterocyte->Lymph LogP > 5 Liver Liver (Avoided First-Pass) Enterocyte->Liver Portal Vein (Standard Drugs) Thoracic Thoracic Duct Lymph->Thoracic Vein Left Subclavian Vein Thoracic->Vein Heart Right Heart Vein->Heart Lungs Pulmonary Capillaries (First-Pass Target) Heart->Lungs

Caption: Anatomical routing of ODBG-derived liposomes via the lymphatic system.

Quantitative Pharmacokinetic Profiling

The efficacy of the ODBG routing mechanism is best demonstrated through comparative area under the curve (AUC) data. When Cidofovir (CDV) is conjugated to HDP, the liver AUC is 27 times higher than the lung AUC. However, substituting HDP with ODBG (ODBG-CDV) completely inverts this ratio, increasing lung exposure by over 10-fold while drastically reducing liver accumulation[8][9].

Table 1: Comparative Tissue AUC for Orally Administered Lipid-Conjugates in Mice

Data reflects a 10 mg/kg single oral dose of ¹⁴C-labeled drug[8].

CompoundLiver AUC (nmol·g⁻¹·h)Lung AUC (nmol·g⁻¹·h)Lung/Liver RatioPrimary Routing
HDP-CDV 1367490.04Portal Vein
ODE-CDV 1215600.05Portal Vein
ODBG-CDV 3185811.82Lymphatic (Chyle)

Recent applications of ODBG have been utilized to rescue the oral bioavailability of Remdesivir nucleoside (RVn). The resulting prodrug, ODBG-P-RVn (V2043), demonstrates excellent systemic absorption and stability[3][10].

Table 2: PK Parameters of Oral ODBG-P-RVn in BALB/c Mice (20 mg/kg)

Data derived from single escalating dose oral PK evaluation[10].

ParameterValue
Cmax (µM) 1.68
AUC (µM·h) 10.6
Oral Bioavailability (F%) 73.6%

Intracellular Pharmacodynamics: The Kinase Bypass

Beyond anatomical targeting, ODBG liposomes alter intracellular pharmacodynamics. Many nucleoside analogues (like Remdesivir) require three phosphorylation steps to become active triphosphates. The first step, mediated by host kinases, is notoriously rate-limiting[11].

Because ODBG is linked to the drug via a monophosphate group, the intact prodrug enters the target cell (e.g., pneumocyte or macrophage) via endocytosis or liposomal fusion. Once inside, intracellular Phospholipase C (PLC) cleaves the sn-3 bond, directly liberating the nucleoside monophosphate (e.g., RVn-MP). This completely bypasses the rate-limiting first phosphorylation step, leading to rapid accumulation of the active triphosphate[10][12].

IntracellularActivation Extracellular Extracellular Space (Intact ODBG-Prodrug) Membrane Cell Membrane (Endocytosis / Fusion) Extracellular->Membrane Intracellular Intracellular Space (ODBG-Prodrug) Membrane->Intracellular PLC Phospholipase C (Cleavage of sn-3 bond) Intracellular->PLC Monophosphate Nucleoside Monophosphate (e.g., RVn-MP) PLC->Monophosphate Bypasses rate-limiting first phosphorylation Kinases Host Nucleoside Kinases Monophosphate->Kinases Triphosphate Nucleoside Triphosphate (Active API) Kinases->Triphosphate Target Viral Polymerase Inhibition Triphosphate->Target

Caption: Intracellular kinase-bypass activation pathway of ODBG prodrugs.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis, formulation, and PK validation of ODBG-derived liposomes.

Protocol A: Synthesis and Liposomal Formulation of ODBG-Conjugates

Objective: Synthesize ODBG-P-RVn and formulate into unilamellar liposomes.

  • Phosphorylation: React 1-O-octadecyl-2-O-benzyl-sn-glycerol with phosphorus oxychloride (POCl₃) in dry trimethyl phosphate at 0°C to yield the reactive phosphorodichloridate intermediate[7].

  • Coupling: Add the API (e.g., 2',3'-isopropylidene-GS-441524) to the mixture in the presence of N-methylimidazole (NMI) and pyridine. Stir at room temperature for 24 hours[3].

  • Deprotection: Treat the resulting conjugate with 37% HCl/THF or formic acid to remove the acetonide protecting group, yielding ODBG-P-RVn[3][6].

  • Purification: Purify via flash chromatography (silica gel 60) and validate purity (>95%) using HPLC and ¹H/¹³C NMR[6].

  • Liposome Hydration: Dissolve ODBG-P-RVn, Dimyristoylphosphatidylcholine (DMPC), and Cholesterol (molar ratio 15:2:3) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film[2][7].

  • Extrusion (QA/QC): Hydrate the film with PBS (pH 7.4) and extrude 10 times through a 100 nm polycarbonate membrane. Verify vesicle size (~120 nm) and polydispersity index (<0.2) via Dynamic Light Scattering (DLS)[7].

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: Quantify the lymphatic routing and lung-targeting efficacy in a murine model.

  • Dosing: Administer the ODBG-liposome formulation orally via oral gavage to BALB/c mice at a dose of 20 mg/kg[10][12].

  • Sampling: Euthanize cohorts (n=4 per timepoint) at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect whole blood via cardiac puncture into K₂EDTA tubes and immediately harvest lung, liver, and kidney tissues[6][9].

  • Extraction: Centrifuge blood to isolate plasma. Homogenize tissues in 50% methanol. Spike all samples with a stable isotope-labeled internal standard (e.g., ¹³C-RVn) to validate extraction efficiency. Extract analytes using solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Inject the extract onto a Phenomenex Synergi™ Polar-RP column. Use a gradient mobile phase (Water/Methanol with 0.1% formic acid). Detect the parent ODBG-conjugate and the active metabolite using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer[6].

  • Data Modeling: Calculate PK parameters (Cmax, Tmax, AUC₀₋₂₄, and F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin). The system is self-validating if the Lung/Liver AUC ratio exceeds 1.5, confirming successful lymphatic routing[8].

References

  • Hostetler, K. Y., et al. "Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice." Antiviral Research, 2007. 1

  • Hostetler, K. Y., et al. "ORAL 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCERO-3-CIDOFOVIR TARGETS THE LUNG AND IS EFFECTIVE AGAINST A LETHAL RESPIRATORY CHALLENGE WITH ECTROMELIA VIRUS IN MICE." PMC, 2007. 4

  • Schooley, R. T., et al. "Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs." bioRxiv, 2021. 6

  • Carlin, A. F., et al. "1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity." ACS Infectious Diseases, 2023. 3

  • Carlin, A. F., et al. "Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice." Antimicrobial Agents and Chemotherapy, 2024. 12

  • Hostetler, K. Y. "US8318700B2 - Lung-targeted drugs." Google Patents, 2012. 2

  • Pedersen, P. J., et al. "Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue." Journal of Medicinal Chemistry, 2005. 5

Sources

Foundational

An In-Depth Technical Guide to the Structural Analysis and Stereochemistry of 1-O-Octadecyl-2-O-benzyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals Abstract 1-O-Octadecyl-2-O-benzyl-sn-glycerol is a synthetic ether lipid of significant interest in drug development, primarily for its role as a prodrug mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Octadecyl-2-O-benzyl-sn-glycerol is a synthetic ether lipid of significant interest in drug development, primarily for its role as a prodrug moiety to enhance the oral bioavailability and targeted delivery of therapeutic agents.[1][2][3][4] Its precise chemical structure and, critically, its stereochemistry, are paramount to its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the methodologies employed for the structural elucidation and stereochemical determination of this pivotal molecule. We will delve into the practical applications of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC), offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of 1-O-Octadecyl-2-O-benzyl-sn-glycerol in Advanced Drug Delivery

The therapeutic potential of many promising drug candidates is often hindered by poor oral bioavailability and unfavorable pharmacokinetic properties. The conjugation of active pharmaceutical ingredients (APIs) to lipid-based carriers represents a powerful strategy to overcome these limitations. 1-O-Octadecyl-2-O-benzyl-sn-glycerol has emerged as a particularly effective carrier, demonstrating the ability to target drug delivery to specific tissues, such as the lungs, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][4]

The "sn" (stereospecifically numbered) designation in its name underscores the critical importance of the molecule's three-dimensional arrangement. The glycerol backbone possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological systems with which these molecules interact are themselves chiral, leading to potentially profound differences in the pharmacological activity, metabolism, and toxicity between enantiomers. Therefore, the unambiguous determination of the stereochemical configuration is not merely an academic exercise but a fundamental requirement for regulatory approval and clinical success.

This guide will equip researchers with the knowledge to confidently approach the structural and stereochemical analysis of 1-O-octadecyl-2-o-benzyl-sn-glycerol and its derivatives.

Core Structural Elucidation: A Multi-Technique Approach

The primary structure of 1-o-octadecyl-2-o-benzyl-sn-glycerol can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. For 1-o-octadecyl-2-o-benzyl-sn-glycerol, the protons on carbons adjacent to the ether oxygen atoms are characteristically shifted downfield, typically appearing in the 3.4-4.5 ppm range.[5][6]

Expected ¹H NMR Spectral Features:

Proton AssignmentApproximate Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Benzyl)7.25-7.40Multiplet5H
Benzyl CH₂~4.70Singlet2H
Glycerol CH (C2)~3.60-3.70Multiplet1H
Glycerol CH₂ (C1, C3)~3.40-3.60Multiplet4H
Octadecyl O-CH₂~3.40Triplet2H
Octadecyl (CH₂)₁₆1.20-1.60Multiplet32H
Octadecyl CH₃~0.88Triplet3H

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

The causality behind these shifts lies in the electronegativity of the oxygen atoms, which deshield the adjacent protons, causing them to resonate at a lower magnetic field.

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment. Carbons bonded to oxygen in ethers typically resonate in the 50-80 ppm range.[5][6]

Expected ¹³C NMR Spectral Features:

Carbon AssignmentApproximate Chemical Shift (ppm)
Aromatic (Benzyl)127-138
Benzyl CH₂~72
Glycerol CH (C2)~78
Glycerol CH₂ (C1, C3)~70, ~64
Octadecyl O-CH₂~71
Octadecyl (CH₂)₁₆22-32
Octadecyl CH₃~14

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of 1-o-octadecyl-2-o-benzyl-sn-glycerol.

In MS/MS, the parent ion is isolated and fragmented, providing information about the molecule's substructures. The fragmentation of the glycerol backbone and the cleavage of the ether linkages will produce characteristic daughter ions, further corroborating the proposed structure.

The Crux of the Matter: Stereochemical Determination

While NMR and MS confirm the connectivity of the atoms, they do not inherently reveal the stereochemistry at the C2 position of the glycerol backbone. For this, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[7][8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective for the resolution of glycerolipids.[7][8]

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), must be carefully optimized to achieve baseline separation of the enantiomers.

  • Derivatization (Optional but often necessary): In some cases, derivatization of the free hydroxyl group at the C3 position with a chromophoric or fluorophoric group can enhance detection sensitivity and improve chiral recognition by the stationary phase.[9][10] Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU).[9][10]

  • Detection: UV or mass spectrometric detection can be employed, with the latter providing additional structural confirmation.

The elution order of the enantiomers is dependent on the specific CSP and mobile phase used. Therefore, it is essential to run an authentic standard of a known stereochemical configuration to definitively assign the peaks.

Synthesis of Stereochemically Pure Standards

The synthesis of enantiomerically pure 1-O-octadecyl-2-O-benzyl-sn-glycerol is often necessary to serve as a reference standard for chiral analysis. A common synthetic route starts from a commercially available chiral precursor, such as (R)- or (S)-solketal, which already possesses the desired stereochemistry at the C2 position of the future glycerol backbone.

Synthesis_Workflow A (R)- or (S)-Solketal B Alkylation of free hydroxyl with octadecyl bromide A->B C Acidic hydrolysis to remove the acetonide B->C D Selective benzylation of the primary hydroxyl C->D E 1-O-Octadecyl-2-O-benzyl-sn-glycerol D->E

Caption: Synthetic workflow for 1-O-octadecyl-2-O-benzyl-sn-glycerol.

Conclusion: Ensuring Scientific Rigor in Drug Development

The structural and stereochemical integrity of 1-O-octadecyl-2-O-benzyl-sn-glycerol is a non-negotiable aspect of its development as a drug delivery vehicle. A meticulous analytical approach, combining the power of NMR and mass spectrometry for primary structure elucidation with the precision of chiral HPLC for stereochemical determination, is paramount. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality, safety, and efficacy of the next generation of lipid-based therapeutics.

References

  • Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-35. [Link]

  • Laakso, P., & Christie, W. W. (1990). Chromatographic resolution of chiral lipids. Journal of the American Oil Chemists' Society, 67(7), 447-457. [Link]

  • Takagi, T. (1990). Chromatographic resolution of chiral lipid derivatives. Progress in Lipid Research, 29(4), 277-298.
  • Wan, W. B., Ciesla, S. L., & Beadle, J. R. (2007). Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice. Antiviral Research, 73(3), 212-218. [Link]

  • Itabashi, Y., & Kuksis, A. (2005). Chiral high performance liquid chromatography of neutral glycerolipids. Methods, 36(2), 172-185.
  • Stadelmaier, A., & Galla, H. J. (2011). NMR spectral analysis of cytotoxic ether lipids. Chemistry and Physics of Lipids, 164(2), 127-134.
  • Painter, G. R., & Hostetler, K. Y. (2004). Design and development of oral bioavailable lipid prodrugs of nucleoside and nucleotide analogs. Current Opinion in Molecular Therapeutics, 6(2), 164-171.
  • Mehta, L. K., & Garlapati, R. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5802-5819. [Link]

  • Ravn, J., et al. (2011). Long-Term-Stable Ether-Lipid vs Conventional Ester-Lipid Bicelles in Oriented Solid-State NMR: Altered Structural Information in Studies of Antimicrobial Peptides. The Journal of Physical Chemistry B, 115(7), 1668-1676. [Link]

  • Hostetler, K. Y., et al. (1997). Synthesis and antiviral activity of 1-O-octadecyl-2-O-alkyl-sn-glycero-3-foscarnet conjugates in human cytomegalovirus-infected cells. Antiviral Research, 36(2), 115-124. [Link]

  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1-O-octadecyl-sn-glycerol. [Link]

  • Chemical Substance Information. (n.d.). 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Beadle, J. R., et al. (2007). Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice. Antiviral Research, 73(3), 212-218. [Link]

Sources

Exploratory

1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) in Molecular Biology: A Technical Guide to Lipid Prodrugs and Targeted Delivery

Executive Summary In the landscape of molecular biology and rational drug design, the delivery of highly polar or rapidly metabolized therapeutic agents—such as antiviral nucleoside analogs and cytotoxic lipids—remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of molecular biology and rational drug design, the delivery of highly polar or rapidly metabolized therapeutic agents—such as antiviral nucleoside analogs and cytotoxic lipids—remains a formidable challenge. 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) has emerged as a critical synthetic lipid anchor designed to overcome these pharmacokinetic barriers. By functioning as a specialized lysoglycerophospholipid backbone, ODBG enables the synthesis of orally bioavailable, tissue-targeted lipid prodrugs and stimuli-responsive anticancer ether lipids (AELs)[1][2].

This whitepaper dissects the structural causality, biological applications, and experimental methodologies surrounding ODBG, providing researchers with a comprehensive framework for utilizing this molecule in drug development and lipid nanoparticle (LNP) engineering.

Chemical Anatomy & Mechanistic Rationale

The utility of ODBG is not accidental; every functional group on the glycerol backbone is engineered to manipulate host lipid metabolism and transport pathways[3].

  • sn-1 Octadecyl Ether Chain: The 18-carbon alkyl ether linkage confers extreme lipophilicity. Unlike ester linkages, the ether bond is resistant to standard lipases. Biologically, this long hydrophobic tail mimics dietary lipids, driving the ODBG-conjugated prodrug to associate with chylomicrons within the enterocytes of the gastrointestinal tract[3].

  • sn-2 Benzyl Ether Group: The benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents acyl migration during the phosphorylation of the sn-3 position[2]. Biologically, the bulky aromatic ring provides steric hindrance, protecting the molecule from premature enzymatic cleavage in the plasma and gut. This ensures the prodrug remains intact until it reaches the target intracellular environment[1][3].

  • sn-3 Hydroxyl Group: This is the primary site of conjugation. Through phosphoramidite chemistry or direct phosphorylation, therapeutic payloads (e.g., nucleosides) are covalently attached via a phosphodiester bond[4].

Application I: Oral Antiviral Lipid Prodrugs (The "Trojan Horse" Strategy)

Standard antiviral nucleosides, such as Remdesivir (RDV) and Cidofovir (CDV), are severely limited by their requirement for intravenous administration, poor plasma stability, and dose-limiting toxicities (e.g., nephrotoxicity for CDV)[1][5].

Conjugating the active monophosphate forms of these drugs to ODBG creates a "Trojan Horse" lipid prodrug. Upon oral administration, the ODBG prodrug is incorporated into chylomicrons and transported via the lymphatic system. This route intentionally bypasses the portal vein and liver first-pass metabolism, directly entering the systemic circulation via the thoracic duct to achieve disproportionately high concentrations in the lungs—the primary site of respiratory viral replication[3][6][7].

Case Studies in Antiviral Efficacy
  • ODBG-P-RVn (V2043): A lipid prodrug of the Remdesivir parent nucleoside (GS-441524). It bypasses the rate-limiting first intracellular phosphorylation step. In vitro, ODBG-P-RVn demonstrates 20-fold greater antiviral activity than GS-441524 against SARS-CoV-2 and is orally bioavailable in mammalian models[4][8].

  • ODBG-CDV: A prodrug of Cidofovir. It exhibits exceptional activity against orthopoxviruses (e.g., ectromelia virus) and shifts the drug distribution from the kidneys to the lungs, effectively eliminating the nephrotoxicity associated with parent CDV[6][9].

Quantitative Data: Comparative Antiviral Efficacy
CompoundTarget VirusCell LineEC50 / EC90 (μM)Route of AdminPharmacokinetic Advantage
Remdesivir (RDV) SARS-CoV-2Vero E6~0.7 - 1.0 (EC50)IntravenousBaseline standard; highly unstable in plasma[1].
GS-441524 (RVn) SARS-CoV-2Vero E6~2.0 - 3.0 (EC50)IV / OralPoor cellular permeability; requires 3-step phosphorylation[8].
ODBG-P-RVn (V2043) SARS-CoV-2Vero E6~0.1 - 0.15 (EC50)Oral20-fold more active than RVn; bypasses first-pass metabolism[8].
Cidofovir (CDV) EctromeliaPHK cells>10.0 (EC90)IntravenousPoor cellular uptake; high dose-limiting nephrotoxicity[9].
ODBG-CDV EctromeliaPHK cells<0.04 (EC90)OralLung-targeted via lymphatics; minimal kidney accumulation[7][9].
Pharmacokinetic Pathway Visualization

PK_Pathway A Oral Administration (ODBG-Prodrug) B Intestinal Absorption & Chylomicron Assembly A->B Lipophilic sn-1 octadecyl chain C Lymphatic Transport (Bypasses Portal Vein) B->C Avoids liver first-pass D Systemic Circulation & Lung Targeting C->D Thoracic duct entry E Intracellular Cleavage (Active Monophosphate) D->E Cellular uptake & metabolism

Fig 1: Chylomicron-mediated lymphatic transport of ODBG-conjugated antiviral prodrugs.

Application II: Tumor-Targeted Anticancer Ether Lipids (AELs)

Beyond antivirals, ODBG is a foundational building block for synthesizing masked anticancer ether lipids (proAELs). Free AELs are highly cytotoxic and cause severe hemolysis if injected intravenously. To circumvent this, researchers use ODBG to synthesize proAELs, which are then formulated into inert liposomes[2].

The Causality of Activation: Tumor microenvironments (TME) frequently overexpress secretory phospholipase A2 (sPLA2). The proAEL liposomes accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect. Once in the TME, sPLA2 specifically recognizes the sn-2 position of the ODBG-derived backbone, hydrolyzing the lipid to unmask the free, cytotoxic AEL. The released AEL subsequently inhibits Akt kinase phosphorylation, triggering apoptosis exclusively in the cancerous tissue[2][10].

sPLA2-Mediated Activation Visualization

sPLA2_Activation N1 proAEL Liposome (ODBG-derived backbone) N2 Tumor Microenvironment (High sPLA2 Expression) N1->N2 Accumulation via EPR effect N3 Enzymatic Hydrolysis (sn-2 position cleavage) N2->N3 sPLA2 recognition N4 Release of Cytotoxic Anticancer Ether Lipid (AEL) N3->N4 Unmasking of active lipid N5 Apoptosis Induction & Akt Kinase Inhibition N4->N5 Intracellular signaling cascade

Fig 2: sPLA2-mediated activation of ODBG-derived proAEL liposomes in the tumor microenvironment.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis and pharmacokinetic validation of ODBG-based therapeutics.

Protocol 1: Synthesis of ODBG-P-RVn (V2043 Prodrug)

Purpose: To covalently link the ODBG lipid anchor to the Remdesivir nucleoside, bypassing the first intracellular phosphorylation step[1][4].

  • Phosphorylation of ODBG: React 1-O-octadecyl-2-O-benzyl-sn-glycerol with phosphorus oxychloride (POCl3) in the presence of triethylamine at 0°C to yield the ODBG-3-phosphate intermediate.

    • Validation Check: Confirm the presence of the phosphate group via 31P NMR (expected shift ~ 0 to -5 ppm).

  • Nucleoside Coupling: Dissolve GS-441524-2',3'-acetonide (the protected nucleoside) and ODBG-3-phosphate in dry pyridine. Add diisopropylcarbodiimide (DIC) and N-methylimidazole (NMI). Stir at 90°C for 24–72 hours.

    • Causality: The acetonide group protects the 2' and 3' hydroxyls of the nucleoside, ensuring the phosphodiester bond forms exclusively at the 5' position.

  • Deprotection: Remove the solvent under reduced pressure. Resuspend the crude mixture in 37% HCl/THF or formic acid to cleave the acetonide protecting group.

  • Purification & Validation: Purify the final compound via High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Self-Validation: Confirm final structure and >95% purity using High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR before proceeding to biological assays[4].

Protocol 2: Ex Vivo Plasma Stability Assay

Purpose: To validate that the sn-2 benzyl group of ODBG prevents premature enzymatic degradation in systemic circulation[1].

  • Preparation: Spike pooled human plasma (anticoagulated with K2EDTA or Sodium Heparin) with ODBG-P-RVn to a final concentration of 10 μM.

  • Incubation: Incubate the spiked plasma at 37°C in a shaking water bath.

  • Time-Course Extraction: At specific time intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 μL aliquots. Immediately add 300 μL of ice-cold methanol/acetonitrile (1:1 v/v) containing an internal standard (e.g., isotopically labeled lipid) to quench enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode.

    • Causality & Validation: Plot the concentration of intact ODBG-P-RVn over time to calculate the half-life ( t1/2​ ). A successful ODBG prodrug should exhibit a t1/2​ > 24 hours, compared to the ~69-minute half-life of unformulated Remdesivir[1].

References

  • Hostetler, K. Y., et al. (2007). "Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice." Antiviral Research. Available at:[Link]

  • Schooley, R. T., et al. (2021). "Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Lo, M. K., et al. (2021). "Broad-Spectrum In Vitro Antiviral Activity of ODBG-P-RVn: An Orally-Available, Lipid-Modified Monophosphate Prodrug of Remdesivir Parent Nucleoside (GS-441524)." Microbiology Spectrum. Available at:[Link]

  • Andresen, T. L., et al. (2005). "Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue." Journal of Medicinal Chemistry. Available at:[Link]

  • LeBeau, J. M., et al. (2006). "Activities of Alkoxyalkyl Esters of Cidofovir (CDV), Cyclic CDV, and (S)-9-(3-Hydroxy-2-Phosphonylmethoxypropyl)Adenine against Orthopoxviruses in Cell Monolayers and in Organotypic Cultures." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Valiaeva, N., et al. (2023). "Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity." ACS Infectious Diseases. Available at:[Link]

  • Pezacki, A. T., et al. (2025). "Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation." ACS Infectious Diseases. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-o-octadecyl-2-o-benzyl-sn-glycerol

An Application Note and Step-by-Step Protocol for the Synthesis of 1-O-Octadecyl-2-O-benzyl-sn-glycerol Authored by: A Senior Application Scientist Abstract 1-O-Octadecyl-2-O-benzyl-sn-glycerol is a pivotal intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-O-Octadecyl-2-O-benzyl-sn-glycerol

Authored by: A Senior Application Scientist

Abstract

1-O-Octadecyl-2-O-benzyl-sn-glycerol is a pivotal intermediate in the development of advanced lipid-based drug delivery systems and novel prodrugs. Its unique structure, featuring a long alkyl chain for lipophilicity and a benzyl ether at the stereospecific sn-2 position, makes it an essential building block for creating conjugates that can enhance the oral bioavailability and target tissue delivery of therapeutic agents.[1][2] For instance, it has been successfully incorporated into antiviral prodrugs of cidofovir and remdesivir analogs, where it facilitates transport through the lymphatic system, thereby increasing drug concentrations in target organs like the lungs while minimizing first-pass metabolism in the liver.[1][2][3][4][5]

This comprehensive guide provides a detailed, field-proven, multi-step protocol for the chemical synthesis of 1-O-octadecyl-2-O-benzyl-sn-glycerol. The narrative emphasizes the strategic rationale behind each step, the use of protecting groups to ensure regioselectivity, and the analytical methods required for validation, offering researchers a robust and reproducible methodology.

Synthetic Strategy and Rationale

The synthesis of asymmetrically substituted glycerol ethers requires a carefully planned strategy to differentiate the three hydroxyl positions (sn-1, sn-2, and sn-3). A direct, one-pot synthesis is not feasible due to the similar reactivity of the hydroxyl groups. Therefore, a protecting group strategy is employed to ensure that the octadecyl and benzyl groups are installed at the correct positions.

The chosen pathway begins with a commercially available, chiral-protected glycerol precursor, (R)-(-)-Solketal, to establish the correct stereochemistry from the outset. The synthesis proceeds through five key stages:

  • Alkylation at sn-1: Introduction of the C18 alkyl chain at the primary hydroxyl group.

  • Acetal Deprotection: Removal of the isopropylidene protecting group to free the sn-2 and sn-3 hydroxyls.

  • Selective sn-3 Protection: Introduction of a bulky trityl group to selectively block the more accessible primary sn-3 hydroxyl.

  • Benzylation at sn-2: Installation of the benzyl group at the now-exposed secondary sn-2 hydroxyl.

  • Final sn-3 Deprotection: Removal of the trityl group to yield the target molecule.

This sequential approach provides complete control over the substitution pattern, leading to the desired product with high purity and stereochemical integrity.

G A Start: (R)-(-)-Solketal B Step 1: Alkylation (1-Bromooctadecane, NaH) A->B C Intermediate 1 (1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol) B->C D Step 2: Deprotection (Acidic Conditions) C->D E Intermediate 2 (1-O-Octadecyl-sn-glycerol) D->E F Step 3: Selective Protection (Trityl Chloride, Pyridine) E->F G Intermediate 3 (1-O-Octadecyl-3-O-trityl-sn-glycerol) F->G H Step 4: Benzylation (Benzyl Bromide, NaH) G->H I Intermediate 4 (1-O-Octadecyl-2-O-benzyl-3-O-trityl-sn-glycerol) H->I J Step 5: Deprotection (Acidic Conditions) I->J K Final Product (1-O-Octadecyl-2-O-benzyl-sn-glycerol) J->K

Diagram 1: Overall Synthetic Pathway. A high-level overview of the five-stage synthesis strategy.

Materials and Equipment

Reagents
  • (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-(-)-Solketal)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromooctadecane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Anhydrous Pyridine

  • Trityl chloride (Triphenylmethyl chloride)

  • Benzyl bromide (BnBr)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Deuterated chloroform (CDCl₃) for NMR analysis

Equipment
  • Round-bottom flasks and standard glassware with ground glass joints

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Schlenk line (optional, but recommended for handling NaH)

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for flash chromatography

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Step-by-Step Synthesis Protocol

Safety First: This protocol involves hazardous materials including sodium hydride (flammable solid, water-reactive), benzyl bromide (lachrymator, toxic), and flammable solvents. All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol
  • Causality: This step employs a classic Williamson ether synthesis.[6] Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the primary alcohol of solketal, forming a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic carbon of 1-bromooctadecane in an Sₙ2 reaction to form the desired ether linkage. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solvating the sodium cation and promoting the reaction rate. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH.

  • Procedure:

    • Carefully wash sodium hydride (60% dispersion, 1.2 eq) with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Decant the hexanes.

    • Suspend the washed NaH in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add (R)-(-)-Solketal (1.0 eq) dissolved in anhydrous DMF dropwise via a dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir for 1 hour at 0°C after the addition is complete.

    • Add 1-bromooctadecane (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 50-60°C overnight, monitoring completion by TLC (e.g., 8:2 Hexanes:EtOAc).

    • Cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

    • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the product as a colorless oil or waxy solid.

Step 2: Synthesis of 1-O-Octadecyl-sn-glycerol
  • Causality: The isopropylidene group (acetal) is a common protecting group for 1,2-diols. It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. A mixture of an organic solvent and aqueous acid is used to facilitate the hydrolysis.

  • Procedure:

    • Dissolve the purified product from Step 1 in a mixture of methanol and 1M aqueous HCl (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the diol product, which is often used in the next step without further purification if it is sufficiently pure.

Step 3: Synthesis of 1-O-Octadecyl-3-O-trityl-sn-glycerol
  • Causality: To differentiate the primary (sn-3) and secondary (sn-2) hydroxyls, a sterically bulky protecting group is used. Trityl chloride reacts preferentially with the less sterically hindered primary sn-3 hydroxyl group.[3][4] Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the diol from Step 2 in anhydrous pyridine in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add trityl chloride (1.1 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Cool the reaction mixture in an ice bath and quench with a small amount of cold water.

    • Partition the mixture between ethyl acetate and water. Separate the layers.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography (using a solvent gradient, e.g., hexanes to 9:1 hexanes:EtOAc) to isolate the desired mono-tritylated product.

Step 4: Synthesis of 1-O-Octadecyl-2-O-benzyl-3-O-trityl-sn-glycerol
  • Causality: With the sn-3 position blocked, the remaining sn-2 hydroxyl can be benzylated.[7] Similar to Step 1, this is a Williamson ether synthesis where NaH deprotonates the alcohol, and the resulting alkoxide reacts with benzyl bromide. Anhydrous conditions are critical to prevent quenching the base.

  • Procedure:

    • Prepare a suspension of washed NaH (1.5 eq) in anhydrous DMF in a flame-dried flask under nitrogen at 0°C.

    • Slowly add the purified product from Step 3 (1.0 eq), dissolved in anhydrous DMF, to the NaH suspension.

    • Stir the mixture for 1 hour at 0°C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours until TLC indicates the consumption of the starting material.

    • Quench, extract, and wash the product as described in Step 1.

    • Concentrate the dried organic phase to yield the crude product, which can be purified by column chromatography if necessary.

Step 5: Synthesis of 1-O-Octadecyl-2-O-benzyl-sn-glycerol
  • Causality: The trityl group is acid-labile. It is readily cleaved under mild acidic conditions that will not affect the benzyl or octadecyl ether bonds.

  • Procedure:

    • Dissolve the product from Step 4 in a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl.

    • Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the product and triphenylmethanol byproduct.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution.

    • Purify the final product by flash column chromatography. The triphenylmethanol byproduct is typically less polar and elutes first. The final product, 1-O-octadecyl-2-O-benzyl-sn-glycerol, is usually obtained as a white, waxy solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Quantitative Data and Characterization

The following table provides an example of the stoichiometry for the synthesis. Actual amounts should be adjusted based on the starting scale.

StepStarting MaterialReagent 1Reagent 2ProductTheoretical Yield
1 (R)-Solketal1-BromooctadecaneNaH1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol(Calculated)
2 Intermediate 11M HCl-1-O-Octadecyl-sn-glycerol(Calculated)
3 Intermediate 2Trityl ChloridePyridine1-O-Octadecyl-3-O-trityl-sn-glycerol(Calculated)
4 Intermediate 3Benzyl BromideNaH1-O-Octadecyl-2-O-benzyl-3-O-trityl-sn-glycerol(Calculated)
5 Intermediate 4p-TsOH (cat.)-1-O-Octadecyl-2-O-benzyl-sn-glycerol (Calculated)

Characterization Data (Expected):

  • ¹H NMR (CDCl₃): Peaks corresponding to the octadecyl chain protons (including a triplet ~0.88 ppm for the terminal CH₃), glycerol backbone protons, benzyl aromatic protons (~7.3 ppm), benzylic CH₂ protons (~4.7 ppm), and the remaining hydroxyl proton.

  • Mass Spectrometry (ESI+): A peak corresponding to [M+Na]⁺ or [M+H]⁺.

Experimental Workflow Visualization

G cluster_0 Setup & Step 1 cluster_1 Steps 2 & 3 cluster_2 Steps 4 & 5 a1 Wash NaH with hexanes a2 Suspend NaH in anhydrous DMF at 0°C a1->a2 a3 Add (R)-Solketal solution dropwise a2->a3 a4 Add 1-Bromooctadecane a3->a4 a5 Heat overnight, monitor by TLC a4->a5 a6 Quench, Extract, Purify (Column) a5->a6 b1 Dissolve Intermediate 1 in MeOH/HCl a6->b1 To Deprotection b2 Stir at RT, monitor by TLC b1->b2 b3 Neutralize, Extract, Concentrate b2->b3 b4 Dissolve Diol in Pyridine at 0°C b3->b4 b5 Add Trityl Chloride b4->b5 b6 Stir overnight, Quench, Extract, Purify b5->b6 c1 Prepare NaH suspension in DMF at 0°C b6->c1 To Benzylation c2 Add Intermediate 3 solution c1->c2 c3 Add Benzyl Bromide, stir at RT c2->c3 c4 Quench, Extract, Concentrate c3->c4 c5 Dissolve Intermediate 4 in DCM/MeOH c4->c5 c6 Add catalytic acid, stir at RT c5->c6 c7 Quench, Extract, Final Purification c6->c7 d1 Characterize (NMR, MS) c7->d1 Final Product

Diagram 2: Detailed Experimental Workflow. A step-by-step flowchart of the laboratory procedures.

References

  • Hostetler, K. Y., et al. (2007). Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice. Antiviral Research, 73(3), 183-190. [Link]

  • Beadle, J. R., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5802-5819. [Link]

  • eScholarship, University of California. (2023). 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). [Link]

  • Coumes, F., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 107. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

Sources

Application

Application Note &amp; Protocols: Incorporating 1-O-Octadecyl-2-O-benzyl-sn-glycerol into Liposome Formulations for Enhanced Stability and Drug Delivery

Abstract This guide provides a comprehensive framework for the incorporation of 1-O-octadecyl-2-O-benzyl-sn-glycerol, a specialized ether lipid, into liposomal drug delivery systems. We detail the scientific rationale fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the incorporation of 1-O-octadecyl-2-O-benzyl-sn-glycerol, a specialized ether lipid, into liposomal drug delivery systems. We detail the scientific rationale for its use, focusing on how its unique molecular structure contributes to enhanced stability and modulates membrane characteristics. This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols for formulation via the thin-film hydration method, vesicle size reduction by extrusion, and subsequent physicochemical characterization using dynamic light scattering (DLS) and zeta potential analysis.

Scientific Principles & Rationale

Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs, but their in vivo efficacy can be limited by instability, primarily due to hydrolysis of the ester bonds in conventional phospholipids.[1] 1-O-octadecyl-2-O-benzyl-sn-glycerol offers a strategic advantage by replacing a hydrolysable ester linkage with a stable ether bond.

Key Structural Advantages:

  • Ether Linkage: The ether bond at the sn-1 position is inherently resistant to chemical and enzymatic degradation by phospholipases, which are prevalent in biological fluids. This structural feature is known to enhance the shelf-life and in vivo stability of liposome formulations.[1][2]

  • Benzyl Group: The bulky, lipophilic benzyl group at the sn-2 position introduces significant steric hindrance within the lipid bilayer.[3][4] This can influence membrane fluidity and packing, potentially reducing passive drug leakage and altering interactions with plasma proteins. The benzyl group's aromatic nature also offers opportunities for π-π stacking interactions with certain drug molecules, which may enhance encapsulation.

By integrating this ether lipid, researchers can formulate liposomes with superior stability, a critical attribute for developing robust drug delivery platforms.[5][6]

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
1-O-Octadecyl-2-O-benzyl-sn-glycerolBachem, Avanti Polar LipidsKey structural ether lipid
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsPrimary structural phospholipid (high Tc)
CholesterolMilliporeSigmaMembrane stabilizer
Chloroform, HPLC GradeFisher ScientificLipid solvent
Methanol, HPLC GradeFisher ScientificLipid co-solvent
Phosphate-Buffered Saline (PBS), pH 7.4GibcoHydration and dispersion medium
Polycarbonate Membranes (e.g., 100 nm pore size)Whatman / Avanti Polar LipidsVesicle sizing
Mini-ExtruderAvanti Polar LipidsExtrusion device
Rotary EvaporatorHeidolph / BüchiSolvent evaporation
Bath SonicatorBranson / QsonicaInitial vesicle dispersion
Dynamic Light Scattering (DLS) SystemMalvern Panalytical / WyattSize and PDI measurement
Zeta Potential AnalyzerMalvern Panalytical / Anton PaarSurface charge measurement

Experimental Protocols

The following protocols describe a general method. The molar ratios of lipids should be optimized based on the specific application and the physicochemical properties of the drug to be encapsulated.

Protocol 1: Liposome Formulation by Thin-Film Hydration

The thin-film hydration technique, also known as the Bangham method, is a robust and widely used procedure for liposome preparation.[7][8][9] It involves the dissolution of lipids in an organic solvent, which is then evaporated to create a thin lipid film, followed by hydration with an aqueous buffer.[7][10]

Workflow Diagram: Liposome Preparation & Characterization

G cluster_0 Formulation cluster_1 Sizing cluster_2 Characterization A 1. Lipid Dissolution (e.g., Chloroform/Methanol) B 2. Solvent Evaporation (Rotary Evaporator) A->B Mix Lipids C 3. Vacuum Drying (Remove Residual Solvent) B->C Form Thin Film D 4. Film Hydration (Aqueous Buffer, T > Tc) C->D Form MLVs E 5. Extrusion (e.g., 100 nm membrane) D->E Downsizing F 6. DLS Analysis (Size & PDI) E->F Quality Control G 7. Zeta Potential (Surface Charge) F->G H 8. Encapsulation Efficiency (e.g., HPLC) G->H

Caption: Workflow from lipid dissolution to final characterization.

Procedure:

  • Lipid Stock Preparation: In a clean glass round-bottom flask, combine the desired lipids. A common starting formulation could be a molar ratio of DSPC:Cholesterol:1-O-octadecyl-2-O-benzyl-sn-glycerol at 55:40:5.

  • Dissolution: Add a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture to completely dissolve the lipids, forming a clear solution.[11]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature well above the solvent's boiling point but below the lipid phase transition temperature (Tc). A thin, uniform lipid film should form on the flask's inner surface.[7][9]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[12] This step is critical as residual solvent can affect membrane properties.

  • Hydration: Add the aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tc of the highest Tc lipid (for DSPC, this is ~55°C; a hydration temperature of 60-65°C is recommended).[7][11] Agitate the flask by hand or on a rotary evaporator (with no vacuum) until the lipid film is fully suspended. This initial suspension contains primarily large, multilamellar vesicles (MLVs).[9]

Protocol 2: Liposome Sizing by Extrusion

Extrusion is a necessary step to produce unilamellar vesicles (LUVs) with a defined and homogenous size distribution.[10][13] The process involves forcing the MLV suspension through polycarbonate membranes with a specific pore size.[11]

Procedure:

  • Assemble the Extruder: Assemble the mini-extruder device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

  • Equilibrate Temperature: Ensure the extruder block is pre-heated to the same temperature used for hydration (e.g., 60-65°C) to maintain the lipids in a fluid state.[11]

  • Extrusion Process: Load the MLV suspension into one of the gas-tight syringes and attach it to the extruder. Pass the suspension through the membranes to the second syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times) to ensure the final product is collected from the opposite side from which it was loaded.[13]

  • Storage: Store the final liposome suspension at 4°C. For long-term stability, storage conditions should be optimized.[1]

Protocol 3: Physicochemical Characterization

A. Particle Size and Polydispersity Index (PDI) by DLS

Dynamic Light Scattering (DLS) measures the size distribution of particles in suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion.[14][15]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for the DLS instrument.

  • Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

  • Data Acquisition: Perform at least three measurements to ensure reproducibility.

  • Analysis: The instrument software will report the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse and homogenous population.[14]

B. Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability.[16][]

Procedure:

  • Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to prepare for measurement.

  • Measurement: Inject the sample into the specialized measurement cell of the zeta potential analyzer.

  • Data Acquisition: An electric field is applied, and the velocity of the particles (electrophoretic mobility) is measured to calculate the zeta potential.[][18]

  • Analysis: Values greater than +30 mV or less than -30 mV generally indicate excellent stability due to strong electrostatic repulsion between particles.[18]

C. Encapsulation Efficiency (EE%)

Encapsulation efficiency quantifies the amount of drug successfully loaded into the liposomes versus the total amount used.[]

Procedure (General Method):

  • Separate Free Drug: Remove the unencapsulated drug from the liposome suspension. Common methods include size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation/ultrafiltration.[20][21]

  • Quantify Encapsulated Drug: Disrupt the liposomes from the purified fraction using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.[20]

  • Analyze Drug Concentration: Measure the concentration of the released drug using an appropriate analytical technique such as HPLC or UV-Vis spectrophotometry.[][22]

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100[20]

Expected Results & Troubleshooting

ParameterTypical Formulation GoalTroubleshooting Tips
Z-Average Diameter 100 - 140 nm (for 100 nm extrusion)[11]Too large: Incomplete extrusion (increase passes), extrusion temp too low. Too small: Incorrect membrane pore size.
Polydispersity Index (PDI) < 0.2High PDI: Inconsistent extrusion, lipid aggregation. Ensure temperature is above Tc.
Zeta Potential +/- 30 mV for stable formulationsNear-neutral: Potential for aggregation. Consider adding a charged lipid (e.g., DSPG) to the formulation.
Appearance Slightly opalescent, uniform suspensionVisible aggregates/precipitate: Formulation instability, poor hydration, or incorrect pH/ionic strength of buffer.

Conclusion

The incorporation of 1-O-octadecyl-2-O-benzyl-sn-glycerol provides a scientifically-grounded strategy for enhancing the stability of liposomal formulations. Its ether linkage confers resistance to hydrolysis, while the benzyl group modulates membrane properties. The protocols outlined in this guide offer a robust starting point for developing and characterizing these advanced liposomal systems, enabling researchers to create more effective and stable nanomedicines.

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement.
  • CD Formulation. (n.d.). Liposome Zeta Potential Testing.
  • Pintea, A., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI.
  • BOC Sciences. (n.d.). ζ (Zeta) Potential Measurement - Liposomes.
  • ResearchGate. (n.d.). Formulation and Evaluation of Liposome by Thin Film Hydration Method.
  • Sharma, M. (2025, April 15). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? ResearchGate.
  • Wyatt Technology. (n.d.). Liposome Size, Concentration, and Structural Characterization by FFF-MALS-DLS.
  • PubMed. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
  • Cordouan Technology & Inside Therapeutics. (n.d.). Liposomes synthesis and size characterization with high precision DLS.
  • Lohse, B., et al. (2023). Measuring Encapsulation Efficiency in Cell-Mimicking Giant Unilamellar Vesicles. ACS Synthetic Biology.
  • Waters. (2026, January 13). Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments.
  • CD Bioparticles. (2019, December 31). How To Measure The Efficiency Of Drug Packaging?
  • Malvern Panalytical. (2018, May 18). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
  • JoVE. (n.d.). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles.
  • Hadian, Z., et al. (n.d.). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. PMC.
  • News-Medical.Net. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis.
  • I, Nanobot. (n.d.). Liposomes: Protocol.
  • PubMed. (2011, February 28). Stability of liposomes containing bio-enhancers and tetraether lipids in simulated gastro-intestinal fluids.
  • Brookhaven Instruments. (2021, March 26). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery.
  • Entegris. (n.d.). Liposomes.
  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination.
  • PNAS. (n.d.). In vivo stability of ester- and ether-linked phospholipid-containing liposomes as measured by perturbed angular correlation spectroscopy.
  • ResearchGate. (2025, October 13). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System.
  • Bio-protocol. (2025). Preparation of liposomes.
  • Protocols.io. (2023, September 7). Preparation of unilamellar liposomes.
  • Sigma-Aldrich. (n.d.). Liposome Preparation - Avanti Research™.
  • Langmuir - ACS Publications. (2023, August 21). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability.
  • KIT. (2018, April 7). Benzyl alcohol - Plasma membrane.
  • Biophysical Journal. (1979). Effect of benzyl alcohol on lipid bilayers. A comparisons of bilayer systems.
  • PubMed. (n.d.). Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine.
  • PubMed. (n.d.). The effect of benzyl alcohol and cholesterol on the acyl chain order and alkane solubility of bimolecular phosphatidylcholine membranes.
  • bioRxiv. (2024, March 18). Lipid headgroup influence on membrane packing and elasticity.
  • ResearchGate. (n.d.). Effect of benzyl alcohol on lipid bilayers. A comparison of bilayer systems.
  • eScholarship. (2023, April 11). 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043).
  • Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (2022, June 23). Properties of Liposomes and Significant Impact on How they are Distributed in vivo.
  • Chemical Substance Information. (n.d.). 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL.
  • Bachem. (n.d.). 1-O-Octadecyl-2-O-benzyl-sn-glycerol.

Sources

Method

Application Notes and Protocols for the Synthesis of Platelet-Activating Factor (PAF) using 1-O-Octadecyl-2-O-benzyl-sn-glycerol as a Precursor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Platelet-Activating Factor Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Platelet-Activating Factor

Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a highly potent phospholipid mediator. It plays a crucial role in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] PAF transmits signals between cells, acting as a hormone and cytokine, and is integral to the intricate crosstalk between inflammation and thrombosis.[2] Its involvement in severe conditions such as sepsis, shock, and asthma underscores the importance of understanding its synthesis and biological functions for the development of novel therapeutics.[2]

The chemical synthesis of PAF is paramount for research purposes, providing a pure and well-characterized source of this lipid mediator for in-vitro and in-vivo studies. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphorylcholine, a common analog of PAF, utilizing 1-O-octadecyl-2-O-benzyl-sn-glycerol as a key precursor.

The Synthetic Strategy: A Three-Step Approach

The synthesis of PAF from 1-O-octadecyl-2-O-benzyl-sn-glycerol is a logical three-step process that involves:

  • Phosphorylation: Introduction of the phosphocholine headgroup at the sn-3 position of the glycerol backbone.

  • Debenzylation: Removal of the benzyl protecting group from the sn-2 position to yield the lyso-PAF intermediate.

  • Acetylation: Introduction of the acetyl group at the sn-2 position to yield the final PAF molecule.

This strategy leverages the stability of the benzyl ether protecting group during the phosphorylation step and allows for its selective removal to enable the final acetylation.

PART 1: Detailed Synthetic Protocols

Materials and Reagents
ReagentSupplierGrade
1-O-Octadecyl-2-O-benzyl-sn-glycerolCommercially available≥98% Purity
2-Chloro-2-oxo-1,3,2-dioxaphospholaneCommercially available≥97% Purity
Anhydrous TriethylamineCommercially available≥99.5%, redistilled
Anhydrous AcetonitrileCommercially availableDriSolv® or equivalent
Anhydrous TolueneCommercially availableDriSolv® or equivalent
Anhydrous ChloroformCommercially availableDriSolv® or equivalent
Palladium on Carbon (10%)Commercially availableDegussa type
Ammonium FormateCommercially availableACS Reagent Grade
Acetic AnhydrideCommercially availableReagent Grade
PyridineCommercially availableAnhydrous, ≥99.8%
MethanolCommercially availableHPLC Grade
High Purity WaterIn-house purificationMilli-Q® or equivalent

Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloro-2-oxo-1,3,2-dioxaphospholane is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

Step 1: Phosphorylation of 1-O-Octadecyl-2-O-benzyl-sn-glycerol

This step introduces the phosphocholine precursor to the glycerol backbone. The use of 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine is an efficient method.

Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 1-O-octadecyl-2-O-benzyl-sn-glycerol (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous triethylamine (1.2 equivalents).

  • Phosphorylation: Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 equivalents) in anhydrous acetonitrile dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v). The starting material should be consumed, and a new, more polar spot should appear.

  • Ring Opening: In a separate sealed tube, add the reaction mixture to a solution of anhydrous trimethylamine in anhydrous toluene at 50-60 °C. Heat the sealed tube for 12-16 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product, 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphorylcholine, can be purified by silica gel column chromatography using a gradient of chloroform:methanol as the eluent.

Step 2: Debenzylation to Yield Lyso-PAF

The removal of the benzyl protecting group is achieved via catalytic transfer hydrogenation, a mild and effective method that avoids the need for high-pressure hydrogen gas.[3][4][5]

Protocol:

  • Reaction Setup: Dissolve the purified 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphorylcholine (1 equivalent) in a mixture of methanol and chloroform.

  • Catalyst and Hydrogen Donor: To this solution, add 10% Palladium on Carbon (10-20% by weight of the substrate) and ammonium formate (5-10 equivalents).

  • Reaction: Reflux the mixture gently (around 60-70 °C) for 2-4 hours. The progress of the debenzylation can be monitored by TLC (chloroform:methanol:water, 65:25:4 v/v/v) or by the disappearance of the aromatic protons in ¹H NMR if a sample is worked up.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-O-octadecyl-2-lyso-sn-glycero-3-phosphorylcholine (lyso-PAF) can be purified by silica gel column chromatography using a chloroform:methanol:water solvent system.

Step 3: Acetylation to Synthesize PAF

The final step involves the acetylation of the free hydroxyl group at the sn-2 position to yield the target PAF molecule.

Protocol:

  • Reaction Setup: Dissolve the purified lyso-PAF (1 equivalent) in anhydrous chloroform.

  • Acetylation Reagents: Add anhydrous pyridine (2-3 equivalents) followed by acetic anhydride (1.5-2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (chloroform:methanol:water, 65:25:4 v/v/v) until the lyso-PAF is consumed.

  • Workup: Quench the reaction by adding a small amount of methanol. Evaporate the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Final Purification: The crude PAF can be purified by preparative High-Performance Liquid Chromatography (HPLC) on a silica gel column.[6]

PART 2: Purification and Characterization

High-Performance Liquid Chromatography (HPLC) Purification

Purification of the final PAF product is crucial to ensure high purity for biological assays. Reversed-phase HPLC is a commonly used method.[6]

ParameterCondition
Column C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical; larger for preparative)
Mobile Phase A gradient of methanol and water, or acetonitrile and water, often with a small amount of an ion-pairing agent like ammonium acetate.
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Example Gradient:

  • Solvent A: Water

  • Solvent B: Methanol

  • Gradient: 70% B to 100% B over 30 minutes.

Characterization of Synthetic PAF

1. Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized PAF. Electrospray ionization (ESI) in positive ion mode is typically used.[7][8]

  • Expected Molecular Ion: For 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphorylcholine (C₂₈H₅₈NO₇P), the expected [M+H]⁺ is approximately 552.4 m/z.

  • Fragmentation: Tandem MS (MS/MS) can provide structural confirmation, with characteristic fragments corresponding to the loss of the phosphocholine headgroup.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final PAF molecule.

  • ¹H NMR (in CDCl₃): Key signals include:

    • A singlet around δ 2.1 ppm corresponding to the acetyl methyl protons.

    • A multiplet around δ 5.1 ppm for the proton at the sn-2 position.

    • Signals for the glyceryl backbone protons.

    • A singlet for the trimethylammonium protons of the choline headgroup.

    • Signals for the long octadecyl alkyl chain.

  • ¹³C NMR (in CDCl₃): Characteristic signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the glycerol backbone, the phosphocholine headgroup, and the octadecyl chain.[9]

PART 3: Biological Activity and Signaling Pathway

The synthesized PAF should be tested for its biological activity, with platelet aggregation being the hallmark assay.

Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP): Obtain fresh blood from a healthy donor and prepare PRP by centrifugation.

  • Assay: In an aggregometer, add a known concentration of the synthesized PAF to the PRP and monitor the change in light transmittance, which corresponds to platelet aggregation.

  • Comparison: Compare the activity of the synthetic PAF to a commercially available standard to determine its potency.

PAF Signaling Pathway

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. This binding initiates a cascade of intracellular signaling events.

// Nodes PAF [label="Platelet-Activating\nFactor (PAF)", fillcolor="#FBBC05"]; PAFR [label="PAF Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gq/11 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\nfrom ER", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(e.g., Platelet Aggregation,\nInflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PAF -> PAFR [label="Binds"]; PAFR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> DAG; PIP2 -> IP3; DAG -> PKC [label="Activates"]; IP3 -> Ca_release [label="Stimulates"]; PKC -> Cellular_Response [label="Leads to"]; Ca_release -> Cellular_Response [label="Leads to"]; } dot

Caption: Simplified PAF signaling pathway.

Workflow Diagram of PAF Synthesis

// Nodes Start [label="1-O-Octadecyl-2-O-benzyl-sn-glycerol", fillcolor="#F1F3F4"]; Phosphorylation [label="Step 1: Phosphorylation\n(2-Chloro-2-oxo-1,3,2-dioxaphospholane,\nTrimethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="1-O-Octadecyl-2-O-benzyl-sn-glycero-3-phosphorylcholine", fillcolor="#FBBC05"]; Debenzylation [label="Step 2: Debenzylation\n(Catalytic Transfer Hydrogenation,\nPd/C, Ammonium Formate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="1-O-Octadecyl-2-lyso-sn-glycero-3-phosphorylcholine\n(lyso-PAF)", fillcolor="#FBBC05"]; Acetylation [label="Step 3: Acetylation\n(Acetic Anhydride, Pyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphorylcholine\n(PAF)", fillcolor="#F1F3F4"]; Purification [label="Purification\n(HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(MS, NMR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Phosphorylation; Phosphorylation -> Intermediate1; Intermediate1 -> Debenzylation; Debenzylation -> Intermediate2; Intermediate2 -> Acetylation; Acetylation -> Final_Product; Final_Product -> Purification; Purification -> Characterization; } dot

Caption: Overall workflow for the synthesis of PAF.

References

  • Platelet-activating factor - Wikipedia. [Link]

  • Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC. [Link]

  • Identification of lysophosphatidylcholine (LPC) and platelet activating factor (PAF) from PC12 cells and mouse - Neurolipidomics Laboratory. [Link]

  • New total synthesis and high resolution 1H NMR spectrum of platelet-activating factor, its enantiomer and racemic mixtures - PubMed. [Link]

  • Fast atom bombardment-mass spectrometric identification of molecular species of platelet-activating factor produced by stimulated human polymorphonuclear leukocytes - PubMed. [Link]

  • Synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine via 1-O-benzyl-sn-glycerol 3-arenesulfonate - PubMed. [Link]

  • Hexadecylphosphocholine: a new and selective antitumor drug - CORE. [Link]

  • PAF synthesis via de novo pathway or remodeling pathway and PAF degradation | Download Scientific Diagram - ResearchGate. [Link]

  • Platelet-activating factor antagonistic activity and(13)C NMR assignment of pregomisin and chamigrenal fromSchisandra chinensis - PubMed. [Link]

  • Activation of 1-alkyl-2-lysoglycero-3-phosphocholine. Acetyl-CoA transferase during phagocytosis in human polymorphonuclear leukocytes - PubMed. [Link]

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. [Link]

  • Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] - The Vespiary. [Link]

  • Isomeric sn-1-octadecenyl and sn-2-octadecenyl analogues of lysophosphatidylcholine as substrates for acylation and desaturation - ResearchGate. [Link]

  • Perturbations of cellular acylation processes by the synthetic alkyl-lysophospholipid 1-O-octadecyl-2-O-methylglycero-3-phosphocholine do not correlate with inhibition of proliferation of MCF7 and T84 cell lines - PubMed. [Link]

  • 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). - eScholarship. [Link]

  • The hydrogenation of phospholipid-bound unsaturated fatty acids by a homogeneous, water-soluble, palladium catalyst - PubMed. [Link]

  • 1- O-Octadecyl-2- O-benzyl- sn-glyceryl-3- phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity - PubMed. [Link]

  • 1 H-and 13 C-NMR chemical shifts ( values) of 1 (in CDCl 3 ). - ResearchGate. [Link]

  • 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL — Chemical Substance Information. [Link]

  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 - Scholars@Duke publication. [Link]

  • Acetylcholine-like effects of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine ('platelet-activating factor') and its analogues in exocrine secretory glands - PubMed. [Link]

  • Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed. [Link]

  • Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - MDPI. [Link]

  • Semisynthetic preparation of 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (platelet activating factor) - PubMed. [Link]

Sources

Application

Comprehensive Application Note: 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) in Targeted Drug Delivery Systems

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Lymphatic Transport, Lung-Targeted Prodrugs, and Liposomal Nanoparticles Executive Summary and Mechanistic Rationale The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Lymphatic Transport, Lung-Targeted Prodrugs, and Liposomal Nanoparticles

Executive Summary and Mechanistic Rationale

The development of orally bioavailable, tissue-targeted therapeutics remains a critical bottleneck in treating severe respiratory infections and localized tumors. 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) and its phosphate derivative (ODBG-P) have emerged as highly specialized lipid building blocks designed to overcome these pharmacokinetic limitations.

As an Application Scientist working with lipid nanoparticles (LNPs) and prodrugs, understanding the structural causality of ODBG is paramount. The molecule features an ether-linked 18-carbon (octadecyl) chain at the sn-1 position and a benzyl protecting group at the sn-2 position.

  • The sn-1 Ether Linkage: Unlike standard ester linkages in triglycerides, the ether bond is resistant to rapid degradation by circulating esterases and lipases, ensuring the prodrug remains intact in plasma for >24 hours[1].

  • The sn-2 Benzyl Group: Provides critical steric hindrance, preventing acyl migration and stabilizing the molecule during synthesis and systemic circulation[2].

The Lymphatic Transport and Lung-Targeting Paradigm

When a highly polar, non-orally bioavailable drug (such as the antiviral nucleosides Cidofovir or Remdesivir) is conjugated to ODBG, the resulting prodrug becomes highly lipophilic. Upon oral administration, this lipophilicity forces the prodrug to partition into chylomicrons within the enterocytes of the small intestine[3].

Instead of draining into the portal vein—which routes directly to the liver and subjects the drug to heavy first-pass metabolism—chylomicrons enter the intestinal lymphatic system [4]. The lymph fluid travels up the thoracic duct and empties into the left subclavian vein, entering the right side of the heart. The right ventricle then pumps this blood directly into the pulmonary artery. Because the lungs are the first capillary bed encountered, the ODBG-prodrug accumulates heavily in lung tissue [3]. This mechanism is revolutionary for treating respiratory pathogens like SARS-CoV-2 and Orthopoxviruses, as it maximizes therapeutic efficacy at the site of infection while minimizing hepatotoxicity[2].

G Drug Oral ODBG-Prodrug Enterocyte Enterocyte Absorption & Chylomicron Assembly Drug->Enterocyte Lymph Intestinal Lymphatic System (Bypasses Portal Vein) Enterocyte->Lymph Lipophilic Partitioning Liver Liver (First-Pass Metabolism) Avoided Enterocyte->Liver Portal Vein (Minor) Thoracic Thoracic Duct & Subclavian Vein Lymph->Thoracic Heart Right Heart Thoracic->Heart Lungs Lungs (Target Tissue) High Drug Accumulation Heart->Lungs

Pathway of ODBG-conjugated drugs bypassing hepatic first-pass metabolism to target the lungs.

Quantitative Data: Pharmacokinetics and Efficacy

The superiority of ODBG-conjugation is best demonstrated by comparing the pharmacokinetic (PK) profiles and half-maximal effective concentrations ( EC50​ ) of parent drugs versus their ODBG-prodrug counterparts.

Table 1: Pharmacokinetic and Antiviral Efficacy of ODBG-Prodrugs

CompoundTarget VirusDelivery RouteLung AccumulationLiver Accumulation EC50​ (In Vitro)Plasma Stability ( t1/2​ )
Cidofovir (CDV) OrthopoxvirusIVLowHigh>50 μ M< 2 hours
ODBG-CDV OrthopoxvirusOralVery High Low0.09 - 0.4 μ M> 24 hours
Remdesivir (RDV) SARS-CoV-2IVModerateHigh~1.0 μ M69 minutes
ODBG-P-RVn (V2043) SARS-CoV-2OralHigh Low0.138 μ M> 24 hours

Data synthesized from in vivo murine models and human plasma ex vivo assays[1][2][3]. ODBG-P-RVn (V2043) reduced SARS-CoV-2 lung viral load by 1.5 log10​ units within 2 days of oral administration[2].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of ODBG-prodrugs and their formulation into liposomal delivery systems. These methods are designed to be self-validating, incorporating essential quality control checkpoints.

Protocol A: Synthesis of ODBG-Phospho-Nucleoside Prodrugs (e.g., ODBG-P-RVn)

This protocol details the conjugation of ODBG to a nucleoside analog (like Remdesivir nucleoside, RVn) via a phosphodiester linkage.

Materials:

  • 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG)

  • Nucleoside analog (e.g., GS-441524 with 2',3'-acetonide protection)

  • Phosphorus oxychloride ( POCl3​ )

  • Diisopropylcarbodiimide (DIC) / N-methylimidazole (NMI) / Pyridine

  • Formic acid (for deprotection)

Step-by-Step Methodology:

  • Phosphorylation of ODBG: Dissolve ODBG in anhydrous pyridine and cool to 0°C. Add POCl3​ dropwise under an argon atmosphere. Stir for 2 hours to yield 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphate (ODBG-P). Quench with water and extract via organic solvent[2].

  • Nucleoside Coupling: Dissolve the acetonide-protected nucleoside and ODBG-P in a mixture of pyridine and NMI. Add DIC as a coupling agent. Heat the reaction to 90°C and stir for 24 to 72 hours[1].

    • Causality Check: NMI acts as a highly efficient nucleophilic catalyst, accelerating the formation of the phosphodiester bond while minimizing side reactions.

  • Deprotection: Remove the solvent under reduced pressure. Resuspend the crude product in a mixture of tetrahydrofuran (THF) and 37% HCl (or Formic Acid) for 3 to 18 hours to remove the acetonide protecting group[1][2].

  • Purification & Validation: Purify the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Validation: Confirm structure via 1H and 13C NMR and Electrospray Ionization (ESI) Mass Spectrometry. The final product must demonstrate >95% purity by HPLC before in vivo use[1].

Protocol B: Formulation of ODBG-Derived Liposomes for Adjuvant Delivery

ODBG can be modified (e.g., removing the benzyl group to attach retinoic acid) to create functionalized phospholipids for liposomal vaccines or tumor-targeted delivery[5][6].

Materials:

  • Modified ODBG-lipid (e.g., ODBG-phosphocholine derivative)

  • Cholesterol (Chol)

  • Helper Lipids (e.g., Dimyristoylphosphatidylcholine - DMPC)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, dissolve the ODBG-lipid, DMPC, and Cholesterol (molar ratio 15:2:3) in a chloroform/methanol mixture[5].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall. Place under vacuum overnight to remove residual trace solvents.

  • Hydration: Add the aqueous buffer (containing the water-soluble antigen or drug payload) to the flask. Rotate the flask at 45°C (above the phase transition temperature of the lipids) for 1 hour to hydrate the film, forming Multilamellar Vesicles (MLVs).

  • Extrusion: To achieve a uniform size distribution, pass the MLV suspension through a lipid extruder equipped with a 100 nm polycarbonate membrane for a minimum of 11 passes.

    • Causality Check: Odd-numbered passes ensure that the final liposomes end up in the collection syringe, leaving any large, unextruded aggregates in the source syringe.

  • Characterization:

    • Validation: Measure vesicle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Measure surface charge via Zeta potential electrophoretic mobility. Ideal targeted liposomes should be ~100-120 nm with a PDI < 0.15[5].

G Lipids 1. Lipid Mixture (ODBG-Lipid + Chol + Helper) Evap 2. Solvent Evaporation (Rotary Evaporator) Lipids->Evap Film 3. Thin Lipid Film Evap->Film Hydration 4. Hydration (Aqueous Buffer + Cargo) Film->Hydration MLV 5. Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion 6. Extrusion (100nm Polycarbonate) MLV->Extrusion LNP 7. Unilamellar Liposomes (Targeted Delivery System) Extrusion->LNP

Workflow for the preparation and extrusion of ODBG-derived targeted liposomes.

Advanced Applications: sPLA2-Triggered Release in Tumors

Beyond lung targeting, ODBG serves as a precursor for synthesizing Anticancer Ether Lipids (AELs). The tumor microenvironment often overexpresses secretory phospholipase A2 (sPLA2). By formulating liposomes with pro-AEL lipids derived from ODBG, the liposomes remain stable in healthy tissue. Upon reaching the tumor, sPLA2 hydrolyzes the sn-2 position, releasing the active, cytotoxic ether lipid directly into the cancer cells, creating a highly localized, stimuli-responsive drug delivery system[6].

References

  • ORAL 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCERO-3-CIDOFOVIR TARGETS THE LUNG AND IS EFFECTIVE AGAINST A LETHAL RESPIRATORY CHALLENGE WITH ECTROMELIA VIRUS IN MICE National Institutes of Health (NIH) / PMC[Link]

  • 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • US8318700B2 - Lung-targeted drugs Google P
  • Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • All-trans retinoic acid potentiates the antibody response in mice to a lipopeptide antigen adjuvanted with liposomal lipid A National Institutes of Health (NIH) / PMC[Link]

  • Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Method

Application Note &amp; Protocols for In Vitro Cell Culture Assays Using 1-O-Octadecyl-2-O-benzyl-sn-glycerol

Introduction: Unveiling the Potential of a Unique Ether Lipid 1-O-Octadecyl-2-O-benzyl-sn-glycerol is a synthetic ether lipid, a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Unique Ether Lipid

1-O-Octadecyl-2-O-benzyl-sn-glycerol is a synthetic ether lipid, a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. While naturally occurring ether lipids are integral components of cellular membranes and are involved in a variety of physiological processes, synthetic analogs are gaining attention for their potential therapeutic applications.[1][2][3][4] This particular molecule, with its long octadecyl chain at sn-1 and a benzyl group at sn-2, possesses a structure that suggests potential interactions with key cellular signaling pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-O-octadecyl-2-O-benzyl-sn-glycerol in in vitro cell culture assays. We will explore its potential mechanism of action, provide detailed protocols for investigating its cellular effects, and offer insights into data interpretation and troubleshooting.

Hypothesized Mechanism of Action: A Diacylglycerol Mimic?

The structural resemblance of 1-O-octadecyl-2-O-benzyl-sn-glycerol to diacylglycerol (DAG), a crucial second messenger in numerous signal transduction pathways, forms the primary hypothesis for its biological activity. DAG is a key activator of Protein Kinase C (PKC) isozymes, which play pivotal roles in regulating cellular processes such as proliferation, differentiation, apoptosis, and gene expression.[5]

We postulate that 1-O-octadecyl-2-O-benzyl-sn-glycerol, by mimicking the structure of DAG, can bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This activation would, in turn, trigger downstream signaling cascades, resulting in a range of cellular responses.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates OBG 1-O-Octadecyl-2-O-benzyl- sn-glycerol (Hypothesized) OBG->PKC_inactive Hypothesized Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream_Targets->Cellular_Response

Figure 1: Hypothesized mechanism of action via PKC activation.

Experimental Protocols

The following protocols are designed to investigate the effects of 1-O-octadecyl-2-O-benzyl-sn-glycerol on cultured cells. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and research question.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • 1-O-Octadecyl-2-O-benzyl-sn-glycerol (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-octadecyl-2-O-benzyl-sn-glycerol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detection of Apoptosis by Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • 1-O-Octadecyl-2-O-benzyl-sn-glycerol

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for a shorter duration, typically 6-24 hours, as apoptosis is an earlier event than significant loss of viability.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) or express as fold change relative to the vehicle control.

Protocol 3: Analysis of Cellular Lipid Profile by Mass Spectrometry

This protocol outlines a general workflow for analyzing changes in the cellular lipidome upon treatment with 1-O-octadecyl-2-O-benzyl-sn-glycerol.

Materials:

  • 1-O-Octadecyl-2-O-benzyl-sn-glycerol

  • 6-well or 10 cm cell culture plates

  • Cell scrapers

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal lipid standards

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Treatment: Grow cells to near confluency in larger format plates and treat with 1-O-octadecyl-2-O-benzyl-sn-glycerol and a vehicle control for the desired time.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest using a cell scraper.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. Add a cocktail of internal lipid standards before extraction for quantification.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using a mass spectrometer to identify and quantify changes in different lipid species.

  • Data Analysis: Use specialized software to process the mass spectrometry data and identify statistically significant changes in the lipid profiles between treated and control samples.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with 1-O-Octadecyl-2-O-benzyl-sn-glycerol Start->Treatment Assay_Viability Protocol 1: Cell Viability (MTT) Treatment->Assay_Viability Assay_Apoptosis Protocol 2: Apoptosis (Caspase) Treatment->Assay_Apoptosis Assay_Lipidomics Protocol 3: Lipidomics (MS) Treatment->Assay_Lipidomics Data_Analysis Data Analysis and Interpretation Assay_Viability->Data_Analysis Assay_Apoptosis->Data_Analysis Assay_Lipidomics->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow.

Data Interpretation and Expected Outcomes

The data generated from these assays will provide a comprehensive picture of the cellular effects of 1-O-octadecyl-2-O-benzyl-sn-glycerol.

AssayExpected Outcome with 1-O-Octadecyl-2-O-benzyl-sn-glycerolInterpretation
Cell Viability (MTT) Dose-dependent decrease in cell viability.Indicates cytotoxic or cytostatic effects of the compound.
Apoptosis (Caspase-3/7) Dose-dependent increase in caspase activity.Suggests that the observed cytotoxicity is mediated by apoptosis.
Lipidomics (MS) Alterations in the levels of specific lipid species, potentially including downstream products of PKC activation or changes in membrane lipid composition.Provides insights into the broader metabolic and signaling effects of the compound.

Troubleshooting

ProblemPossible CauseSolution
High variability in MTT assay Uneven cell seeding, edge effects in the 96-well plate.Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate.
No significant change in caspase activity Incorrect timing of the assay, compound is not inducing apoptosis.Perform a time-course experiment to identify the optimal time point for caspase activation. Consider other cell death mechanisms.
Compound precipitates in culture medium Poor solubility of the lipid compound.Increase the concentration of the solvent (e.g., DMSO) in the final medium, but ensure it remains at a non-toxic level (typically <0.5%).
Low signal in mass spectrometry Inefficient lipid extraction, low abundance of target lipids.Optimize the lipid extraction protocol. Increase the amount of starting material (cells).

Conclusion

1-O-Octadecyl-2-O-benzyl-sn-glycerol is a promising synthetic ether lipid with the potential to modulate key cellular signaling pathways. The protocols and guidelines presented in this application note provide a robust framework for investigating its biological activities in vitro. By systematically evaluating its effects on cell viability, apoptosis, and the cellular lipidome, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications.

References

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & Cell, 9(2), 196–206. [Link]

  • Wikipedia. (2023). Ether lipid. [Link]

  • Fontana, C., et al. (2021). Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. International Journal of Molecular Sciences, 22(2), 849. [Link]

  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442–1452. [Link]

  • van der Luit, A. H., et al. (2007). The antitumor ether lipid ET-18-OCH3 (Edelfosine) induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells. Blood, 110(11), 3778. [Link]

  • Kuerschner, L., et al. (2012). Exogenous Ether Lipids Predominantly Target Mitochondria. PLOS ONE, 7(2), e31342. [Link]

  • Mollinedo, F., & Gajate, C. (2020). A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators. Frontiers in Immunology, 11, 570502. [Link]

  • Rozengurt, E., et al. (1984). Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: Role of Ca2+-sensitive phospholipid-dependent protein kinase. Proceedings of the National Academy of Sciences, 81(18), 5748–5752. [Link]

  • Arthur, G., & Bittman, R. (1997). The antitumor ether lipid ET-18-OCH3 (Edelfosine) induces apoptosis in human leukemic cells. Cancer Research, 57(7), 1269–1276. [Link]

  • Hostetler, K. Y., et al. (2007). Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice. Antiviral Research, 73(3), 212–218. [Link]

  • Bevers, L. E., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5397–5413. [Link]

  • ResearchGate. (n.d.). Viability by MTT assay as a function of Gd and lipid concentration. [Link]

  • Meikle, P. J., et al. (2022). Ether Lipids in Obesity: From Cells to Population Studies. Frontiers in Endocrinology, 13, 848957. [Link]

  • Vance, D. E. (2015). Phospholipid metabolism and cell signalling in eucaryotes. Sub-cellular biochemistry, 86, 209–243. [Link]

  • Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews. Molecular cell biology, 9(2), 162–176. [Link]

  • Klym, A., et al. (2016). A novel live cell assay to measure diacylglycerol lipase α activity. Bioscience Reports, 36(3), e00331. [Link]

  • Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100938. [Link]

  • Saqib, U., et al. (2020). A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators. Frontiers in Immunology, 11, 570502. [Link]

  • Spaan, C. N., et al. (2022). The ingenol-based protein kinase C agonist GSK445A is a potent inducer of HIV and SIV RNA transcription. PLOS Pathogens, 18(1), e1010237. [Link]

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature reviews. Molecular cell biology, 9(2), 139–150. [Link]

  • Giusto, D., et al. (2014). In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins. Methods in molecular biology (Clifton, N.J.), 1174, 219–230. [Link]

  • Wymann, M. P., et al. (2003). The membrane and lipids as integral participants in signal transduction: lipid signal transduction for the non-lipid biochemist. Advances in physiology education, 27(1-4), 127–140. [Link]

  • Briggs, J. C., et al. (1992). Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C. Carbohydrate Research, 234, 23–35. [Link]

  • Wender, P. A., et al. (2008). Conformationally Constrained Analogues of Diacylglycerol. 29. Cells Sort Diacylglycerol-Lactone Chemical Zip Codes to Produce Diverse and Selective Biological Activities. Journal of Medicinal Chemistry, 51(18), 5722–5735. [Link]

  • Burke, J. E., et al. (2008). Synthesis and Convenient Functionalization of Azide-Labeled Diacylglycerol Analogues for Modular Access to Biologically Active Lipid Probes. Bioconjugate Chemistry, 19(9), 1856–1865. [Link]

  • Zhang, Y., et al. (2024). Bifunctional probes reveal the rules of intracellular ether lipid transport. bioRxiv. [Link]

  • Arthur, G., & Cui, Z. (2009). A glycosylated antitumor ether lipid kills cells via paraptosis-like cell death. Biochemistry and Cell Biology, 87(2), 313–323. [Link]

  • Smith, M. R., et al. (2025). From biosynthesis to function: the roles of ether lipids in cancer development and treatment. Journal of Translational Medicine, 23, 1. [Link]

  • Agamez-López, D., et al. (2025). Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. Nature Communications, 16, 1. [Link]

  • Ma, D., et al. (2026). Lipid Modulation of Ion Channel Function. International Journal of Molecular Sciences, 27(4), 1432. [Link]

  • Ma, D., et al. (2026). Lipid modulation of early G protein-coupled receptor signalling events. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1868(2), 184131. [Link]

  • Agilent Technologies. (n.d.). Lipid Metabolism Assays. [Link]

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  • ResearchGate. (n.d.). Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids?. [Link]

  • Bakogianni, S., et al. (2025). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry, 97(1), 40–58. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 1-o-octadecyl-2-o-benzyl-sn-glycerol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODB...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) .

This molecule is a critical lipid intermediate widely used in the synthesis of phospholipid prodrugs (such as the antiviral ODBG-P-RVn)[1] and anticancer ether lipids[2]. At room temperature, it typically presents as a greasy white solid[2]. Its solubility profile is heavily dictated by its amphiphilic-like structure: a highly lipophilic octadecyl (C18) tail, a sterically bulky benzyl ether group, and a polar, hydrogen-bonding hydroxyl group at the sn-3 position.

Below, you will find field-proven troubleshooting guides, quantitative solvent data, and self-validating protocols to ensure optimal solubility and stability in your workflows.

Part 1: Troubleshooting FAQs

Q: Why does 1-O-octadecyl-2-O-benzyl-sn-glycerol sometimes form a cloudy suspension or gel in pure chloroform or dichloromethane (DCM)? A: This is a classic case of competing intermolecular forces. While the C18 chain and benzyl group make the molecule highly lipophilic, the free hydroxyl group at the sn-3 position can engage in strong intermolecular hydrogen bonding. In purely non-polar or weakly polar halogenated solvents (like 100% CHCl₃), these hydrogen bonds are not fully disrupted, leading to partial aggregation or gelation. The Fix: Introduce a polar co-solvent. Adding 2–5% (v/v) methanol to your chloroform or DCM will disrupt the intermolecular hydrogen bonding, yielding a crystal-clear solution[3].

Q: I am scaling up the synthesis of lipid prodrugs and need to extract the unreacted ODBG. Should I use a Folch extraction (Chloroform/Methanol) or MTBE? A: Both methods rely on phase partitioning where the lipid dissolves in the hydrophobic organic phase, but MTBE (Methyl tert-butyl ether) is highly recommended for scale-up. The Causality: In a Folch extraction, the dense chloroform layer (≈1.48 g/cm³) sits at the bottom, making it cumbersome to separate without aspirating the aqueous interphase[4]. MTBE has a lower density (≈0.74 g/cm³), meaning the lipid-rich organic phase forms the top layer. This significantly streamlines recovery and reduces the risk of interphase protein/salt contamination[4].

Q: My DMSO stock solution of the lipid precipitated after storage at -20°C. Has the compound degraded? A: No, chemical degradation is unlikely; this is a physical solubility failure. DMSO has a freezing point of ~19°C. When frozen and thawed, localized concentration gradients occur. Furthermore, DMSO is highly hygroscopic. Because ODBG is practically insoluble in water, even trace amounts of atmospheric moisture drawn into the DMSO during repeated vial openings will drastically reduce the solvent's capacity, causing the lipid to crash out[5]. The Fix: Always use fresh, anhydrous DMSO[5]. Before use, warm the sealed vial to 37°C–40°C in a water bath and sonicate for 5 minutes until the precipitate completely redissolves.

Q: How can I transition this highly lipophilic intermediate into an aqueous buffer for in vitro biological assays? A: Direct dilution of an organic stock into aqueous media will result in immediate precipitation due to the massive hydrophobic bulk of the C18 chain. The Fix: You must shield the hydrophobic tail from the aqueous environment by creating a stable micellar suspension or liposome. This is achieved via thin-film hydration using surfactants (e.g., Tween-80) or carrier proteins (like BSA), paired with mechanical energy (sonication).

Part 2: Quantitative Solvent Compatibility

The table below summarizes the solubility profile of 1-O-octadecyl-2-O-benzyl-sn-glycerol across common solvent systems to help you select the right matrix for your application.

Solvent SystemSolubility ProfileCausality & Recommended Use Case
Chloroform : Methanol (95:5) Excellent (>100 mg/mL)Primary Stock / Synthesis: Methanol breaks H-bonds; Chloroform solvates the C18 tail[3].
MTBE (Methyl tert-butyl ether) ExcellentExtraction: Forms the upper organic layer, ideal for liquid-liquid phase separation[4].
Anhydrous DMSO Moderate (~50-68 mg/mL)Bioassays: Good for stock solutions, but highly sensitive to moisture contamination[5].
100% Methanol or Ethanol Poor (at Room Temp)Not Recommended: The C18 chain is too lipophilic to be solvated by short-chain alcohols alone.
Aqueous Buffers (PBS/Water) InsolubleBioassays: Requires formulation into micelles or liposomes via mechanical extrusion/sonication.

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable Organic Stock Solution (50 mM)

This protocol is self-validating: the transition from a cloudy suspension to a clear solution confirms successful solvation.

  • Equilibration: Remove the vial of 1-O-octadecyl-2-O-benzyl-sn-glycerol from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. This prevents ambient moisture condensation, which ruins solubility.

  • Solvent Preparation: Prepare a fresh mixture of Chloroform and Methanol at a 95:5 (v/v) ratio.

  • Dissolution: Add the solvent mixture to the solid lipid to achieve a 50 mM concentration. Vortex vigorously for 30–60 seconds.

  • Validation & Sonication: Inspect the vial against a light source. If any opalescence or particulate matter remains, sonicate in a room-temperature water bath for 2–3 minutes until the solution is optically clear[3].

  • Storage: Flush the vial headspace with inert gas (Nitrogen or Argon) to prevent oxidation of the ether linkage, seal with a PTFE-lined cap, and store at -20°C.

Protocol B: Aqueous Formulation via Thin-Film Hydration

Use this protocol to transition the lipid from an organic stock into an aqueous bioassay.

  • Film Formation: Transfer the required volume of the organic stock (from Protocol A) into a clean, round-bottom glass vial. Evaporate the solvent under a gentle, steady stream of Nitrogen gas while rotating the vial. This maximizes surface area by forming a thin, uniform lipid film on the glass wall.

  • Desiccation: Place the vial in a vacuum desiccator for 1–2 hours to ensure the complete removal of trace chloroform/methanol, which can be cytotoxic in bioassays.

  • Hydration: Add your pre-warmed (40°C) aqueous assay buffer (e.g., PBS containing 0.1% BSA or 1% Tween-80). The heat increases the kinetic energy, aiding in the detachment of the lipid film.

  • Mechanical Dispersion: Sonicate the mixture using a bath or probe sonicator for 10–15 minutes.

  • Validation: The process is complete when the solution transitions from a state with visible floating lipid flakes to a slightly opalescent, homogeneous micellar suspension. Use immediately.

Part 4: Solubilization Workflow Visualization

G Start 1-O-octadecyl-2-O-benzyl-sn-glycerol (Greasy White Solid) App Select Downstream Application Start->App Synth Chemical Synthesis / Lipid Extraction App->Synth Organic Phase Bio In Vitro Bioassay / Aqueous Media App->Bio Aqueous Phase Solvent1 Dissolve in CHCl3:MeOH (95:5) or MTBE Synth->Solvent1 Solvent2 Dissolve in Anhydrous DMSO or Formulate as Thin Film Bio->Solvent2 Issue1 Incomplete Dissolution? Solvent1->Issue1 Issue2 Precipitation upon Aqueous Dilution? Solvent2->Issue2 Fix1 Increase MeOH to 5% & Sonicate Issue1->Fix1 Yes Success1 Clear Organic Stock (Stable at -20°C) Issue1->Success1 No Fix1->Success1 Fix2 Warm to 40°C & Sonicate with BSA/Surfactants Issue2->Fix2 Yes Success2 Stable Micellar Suspension (Use Immediately) Issue2->Success2 No Fix2->Success2

Figure 1: Troubleshooting workflow for solubilizing 1-O-octadecyl-2-O-benzyl-sn-glycerol.

References

  • [5] Batyl alcohol | Immunology & Inflammation related chemical | CAS 544-62-7 | Selleck. Selleckchem. 5

  • [3] How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?. Avanti Polar Lipids. 3

  • [1] Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs. NIH / Antimicrobial Agents and Chemotherapy. 1

  • [2] Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue. Journal of Medicinal Chemistry (ACS). 2

  • [4] MTBE vs. Chloroform–Methanol Lipid Extraction: Which Method Fits Your Lipidomics Workflow?. MetwareBio. 4

Sources

Optimization

preventing oxidation and degradation of 1-o-octadecyl-2-o-benzyl-sn-glycerol during storage

Advanced Troubleshooting & Handling Guidelines for Lipid Intermediate Preservation Overview 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a critical lipid intermediate utilized in the synthesis of orally bioavailable ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Handling Guidelines for Lipid Intermediate Preservation

Overview 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a critical lipid intermediate utilized in the synthesis of orally bioavailable phospholipid prodrugs, such as the remdesivir analog [1] and the cidofovir analog [2]. Due to its ether linkages and benzylic position, ODBG is highly susceptible to [3] and stereochemical scrambling if mishandled during storage. As a Senior Application Scientist, I have designed this guide to provide self-validating protocols and mechanistic insights to ensure maximum shelf-life and experimental reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing the appearance of benzaldehyde and 1-O-octadecyl-sn-glycerol in our NMR spectra after 3 months of storage. What is the mechanism, and how do we stop it? A: This indicates oxidative cleavage of the sn-2 benzyl ether. While benzyl ethers are generally robust protecting groups, the benzylic carbon is highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or auto-oxidation triggered by UV light[4]. This forms a benzylic hydroperoxide intermediate that rapidly decomposes into benzaldehyde (a volatile byproduct) and the deprotected alcohol[5]. Causality & Prevention: Molecular oxygen (O₂) acts as the radical initiator. By strictly storing the compound in amber glass vials (to block UV initiation) and purging the headspace with heavy inert gas (Argon), you eliminate the radical propagation cycle.

Q2: Is it better to store ODBG neat (as a solid/oil) or solvated in a matrix like THF or Chloroform? A: ODBG must be stored neat (as a solvent-free lipid film) or in stabilized, anhydrous chloroform. It should never be stored in uninhibited tetrahydrofuran (THF) or diethyl ether. Causality & Prevention: Ethers like THF are notorious peroxide formers. If ODBG is stored in THF, the solvent-derived peroxides will act as exogenous oxidants, accelerating the degradation of both the sn-1 octadecyl ether chain[3] and the sn-2 benzyl group. If a solvent is required for handling, use ethanol-stabilized chloroform, but evaporate it completely under nitrogen before long-term storage.

Q3: What is the optimal temperature for long-term stability, and why does temperature cycling cause issues? A: The industry standard for ODBG storage is [6] (typically a -20°C or -80°C freezer). Temperature cycling (repeated freeze-thaw) introduces condensation. When water is introduced, it can facilitate localized pH shifts and [7], particularly if trace acidic impurities are present from previous synthetic steps.

Part 2: Degradation Pathways & Workflows (Visualized)

ODBG_Degradation ODBG 1-O-octadecyl-2-O-benzyl- sn-glycerol (ODBG) ROS O2 / UV Light (Radical Initiation) ODBG->ROS Exposure Hydroperoxide Benzylic Hydroperoxide Intermediate ROS->Hydroperoxide H-Abstraction Benzaldehyde Benzaldehyde (Volatile Byproduct) Hydroperoxide->Benzaldehyde Cleavage Deprotected 1-O-octadecyl-sn-glycerol (Degraded Lipid) Hydroperoxide->Deprotected Cleavage

Oxidative degradation pathway of ODBG via benzylic hydroperoxide intermediate.

Storage_Workflow Equilibrate 1. Equilibrate to RT (Prevent Condensation) Aliquoting 2. Aliquot in CHCl3 (Amber Glass Vials) Equilibrate->Aliquoting Evaporation 3. N2 Stream Evaporation (Form Neat Lipid Film) Aliquoting->Evaporation Argon 4. Argon Headspace Purge (Displace O2) Evaporation->Argon Storage 5. Seal & Store at -20°C (Long-term Stability) Argon->Storage

Validated step-by-step aliquoting and storage workflow for ODBG preservation.

Part 3: Quantitative Stability Data

The following table synthesizes expected purity retention of ODBG under varying environmental conditions based on lipid oxidation kinetics[5][7].

Table 1: Stability Profile of ODBG Under Various Storage Conditions

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month Purity12-Month Purity
-20°C (Neat Film) Argon Amber Glass >99.5% >99.0% >98.5%
4°C (Neat Film)AirClear Glass98.0%92.5%<85.0%
25°C (in THF)AirClear Glass<90.0%DegradedDegraded
25°C (in CHCl₃)ArgonAmber Glass98.5%95.0%91.0%

Note: Purity degradation is primarily driven by the accumulation of secondary oxidation products (aldehydes/ketones) and free fatty alcohols[5].

Part 4: Self-Validating Experimental Protocols

To ensure a self-validating system, every handling step must include a verification checkpoint. Implement the following standard operating procedures (SOPs) in your laboratory.

Protocol A: Master Stock Aliquoting & Inert Purging

Goal: Divide bulk ODBG into single-use aliquots to prevent repeated freeze-thaw cycles and oxygen exposure.

  • Equilibration (Checkpoint): Remove the bulk ODBG vial from the -20°C freezer and place it in a vacuum desiccator for 30 minutes to reach room temperature.

    • Validation: The vial exterior must be completely dry before opening to prevent atmospheric moisture condensation.

  • Dissolution: Dissolve the neat ODBG in anhydrous, ethanol-stabilized chloroform (CHCl₃) to achieve a working concentration (e.g., 50 mg/mL).

  • Distribution: Transfer calculated volumes into pre-weighed, amber glass vials using a glass syringe (avoid plasticizers that can leach into lipid solutions).

  • Film Formation: Place the vials under a gentle, steady stream of high-purity Nitrogen (N₂) gas until the solvent is completely evaporated, leaving a thin, uniform lipid film at the bottom of the vial.

  • Trace Solvent Removal: Place the un-capped vials in a vacuum desiccator (connected to a high-vacuum pump) for 2 hours to remove any residual chloroform trapped in the lipid matrix.

  • Argon Purging (Critical Step): Insert an Argon gas line halfway into the vial and flush the headspace gently for 15 seconds. Argon is heavier than air and will effectively blanket the lipid film, displacing reactive O₂.

  • Sealing: Immediately cap the vials with PTFE-lined closures (Teflon), wrap the caps tightly with Parafilm, and transfer to a -20°C freezer[6].

Protocol B: Pre-Use Quality Control (QC) & Rescue

Goal: Verify the integrity of stored ODBG before utilizing it in sensitive downstream prodrug syntheses[1].

  • TLC Screening: Before using an older aliquot, run a Thin Layer Chromatography (TLC) plate using a mobile phase of Hexane:Ethyl Acetate (8:2 v/v).

    • Validation: Intact ODBG will appear as a single spot (Rf ≈ 0.4). If oxidative cleavage has occurred, a distinct, fast-moving spot representing benzaldehyde will appear near the solvent front, and a slower spot (deprotected lipid) will appear below the ODBG spot.

  • Peroxide Testing: Dissolve a 1 mg micro-aliquot in 1 mL of methanol and test with a commercial peroxide test strip (e.g., Quantofix).

    • Validation: Readings >5 ppm indicate significant hydroperoxide formation[5].

  • Rescue Purification: If degradation is detected (TLC shows impurities or peroxides >5 ppm), the batch must be rescued via flash column chromatography on silica gel (eluting with a Hexane/Ethyl Acetate gradient) prior to use in synthesis.

References

  • [2] Title: ORAL 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCERO-3-CIDOFOVIR TARGETS THE LUNG AND IS EFFECTIVE AGAINST A LETHAL RESPIRATORY CHALLENGE WITH ECTROMELIA VIRUS IN MICE Source: PMC (nih.gov) URL:[Link]

  • [1] Title: Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs Source: Antimicrobial Agents and Chemotherapy (asm.org) URL:[Link]

  • [3] Title: Synthesis of ether lipids: natural compounds and analogues Source: PMC (nih.gov) URL:[Link]

  • [7] Title: Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability Source: Langmuir (ACS Publications) URL:[Link]

  • [4] Title: Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt Source: ResearchGate URL:[Link]

  • [5] Title: Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation Source: AAPS PharmSciTech URL:[Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 1-O-Octadecyl-2-O-benzyl-sn-glycerol

Welcome to the technical support resource for the purification of 1-O-octadecyl-2-O-benzyl-sn-glycerol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing flash column...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of 1-O-octadecyl-2-O-benzyl-sn-glycerol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing flash column chromatography for the purification of this specific ether lipid. Here, we synthesize established chromatographic principles with practical, field-tested advice to help you navigate common challenges and optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during the purification of 1-O-octadecyl-2-O-benzyl-sn-glycerol.

Q1: What is the recommended stationary phase for this purification?

A1: The standard and most effective stationary phase is normal-phase silica gel, typically with a particle size of 40-63 µm (230-400 mesh).[1] This compound is a relatively non-polar ether lipid, making it well-suited for the adsorption/desorption mechanism of normal-phase chromatography.[2] The polar silanol groups on the silica surface interact with the hydroxyl group of the glycerol backbone, allowing for separation from less polar byproducts and more polar starting materials.

Q2: What is a good starting mobile phase (eluent) for TLC and column development?

A2: A binary system of a non-polar solvent and a moderately polar solvent is ideal. The most common and effective systems are Ethyl Acetate (EtOAc) in Hexanes or Diethyl Ether (Ether) in Hexanes/Petroleum Ether.[1][3]

  • Good Starting Point: Begin your Thin Layer Chromatography (TLC) analysis with 10% EtOAc in Hexanes.

  • Rationale: 1-O-octadecyl-2-O-benzyl-sn-glycerol has significant non-polar character from the C18 alkyl chain and the benzyl group, but the free sn-3 hydroxyl group provides a polar interaction point. A low-polarity mobile phase is necessary to ensure sufficient retention on the silica column.

Q3: What is the target Retention Factor (Rf) I should aim for on my TLC plate?

A3: For optimal separation on a flash column, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[4]

  • Why this range? An Rf in this window ensures that the compound is retained strongly enough to separate from non-polar impurities that travel near the solvent front, but not so strongly that it requires excessively large volumes of polar solvent to elute, which can lead to band broadening and poor resolution from more polar impurities.[4]

Q4: What are the most likely impurities I will encounter?

A4: Impurities typically stem from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: 1-O-octadecyl-sn-glycerol (more polar) and benzyl bromide or a benzyl alcohol derivative (variable polarity).

  • Over-benzylation Byproduct: 1-O-octadecyl-2,3-di-O-benzyl-sn-glycerol (less polar).

  • Acyl Migration Byproducts: Although less common with ether linkages, reaction conditions can sometimes lead to isomeric impurities.

  • Solvent and Reagent Residues: Residual catalysts or coupling agents used in the preceding synthetic step.

Q5: Should I use liquid loading or dry loading for my sample?

A5: Dry loading is highly recommended for this compound.

  • Causality: The product is a waxy solid or oil with high lipophilicity. Dissolving it in a minimal amount of a strong solvent (like dichloromethane) for liquid loading can cause the sample to crash out of solution when it hits the non-polar mobile phase at the top of the column, leading to precipitation and severe band broadening. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, ensures a homogenous and narrow starting band, which is critical for achieving high resolution.[5][6]

Troubleshooting Guide for Flash Chromatography

This guide addresses specific experimental problems in a structured format, providing probable causes and actionable solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation: Product co-elutes with a less polar impurity (e.g., dibenzylated byproduct).1. Mobile phase is too polar: This causes all compounds to move too quickly up the column, reducing differential retention. 2. Column Overload: Too much sample was loaded for the amount of silica gel, exceeding the stationary phase's capacity.1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., move from 10% EtOAc/Hexanes to 5% or 2% EtOAc/Hexanes). The goal is to increase the retention of all compounds and exploit subtle polarity differences.[7] 2. Reduce Sample Load: A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight for difficult separations.
Product Not Eluting: The compound remains at the top of the column even after many column volumes.1. Mobile phase is not polar enough: The eluent lacks the strength to displace the compound from the silica gel's active sites.[8] 2. Incorrect Solvent System: The wrong solvent bottles may have been used, resulting in a much less polar system than intended.[8] 3. Precipitation on Column: The compound may have low solubility in the mobile phase and precipitated at the point of loading.[5][9]1. Implement a Gradient: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% EtOAc in Hexanes). This will increase the eluting power over time. 2. Verify Solvents: Double-check the solvents used to prepare the mobile phase. 3. Column Flush: If the product is known to be on the column, flush with a highly polar solvent (e.g., 50% EtOAc/Hexanes or 5% Methanol/DCM) to recover the material. For future runs, ensure the mobile phase can keep the compound solubilized.[5]
Tailing of Product Fractions: The product spot on TLC is elongated, and it elutes over a large number of fractions.1. Column Overload: The most common cause. 2. Secondary Interactions: The single hydroxyl group may be interacting too strongly or via mixed mechanisms with acidic sites on the silica. 3. Inappropriate Solvent Choice: The chosen solvent system may not be optimal for this specific compound, leading to poor elution characteristics.1. Reduce Sample Load: Decrease the amount of crude material applied to the column. 2. Use a Steeper Gradient: Once the product begins to elute, a slight increase in solvent polarity can sharpen the elution band and overcome strong retention.[8] 3. Try an Alternative Solvent System: If EtOAc/Hexanes gives tailing, a system like Diethyl Ether/Hexanes may provide different selectivity and improve peak shape.
Contamination with Polar Impurity: The purified product is contaminated with a more polar spot (e.g., starting 1-O-octadecyl-sn-glycerol).1. Mobile phase polarity was increased too quickly: A sudden jump in polarity can cause strongly retained impurities to wash off the column along with the product. 2. Fractions were pooled incorrectly: Tailing of the product peak may have overlapped with the elution of the more polar impurity.1. Use a Shallow Gradient: Employ a slow, gradual increase in polarity. This provides the best chance to resolve compounds with close Rf values. 2. Careful Fraction Analysis: Analyze every fraction (or every other fraction) by TLC before pooling. Only combine fractions that show a single, pure spot for the target compound.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues during the flash chromatography process.

TroubleshootingWorkflow start Problem Encountered? problem1 Poor or No Separation start->problem1 problem2 Product Not Eluting start->problem2 problem3 Tailing / Broad Peaks start->problem3 cause1a Eluent Too Polar? problem1->cause1a cause1b Column Overloaded? problem1->cause1b cause2a Eluent Too Non-Polar? problem2->cause2a cause3a Column Overloaded? problem3->cause3a cause3b Secondary Interactions? problem3->cause3b cause1a->cause1b No sol1a Decrease Polarity (e.g., less EtOAc) cause1a->sol1a Yes sol1b Reduce Sample Load (e.g., 1:100 ratio) cause1b->sol1b Yes cause2b Sample Precipitated? cause2a->cause2b No sol2a Increase Polarity (Use Gradient) cause2a->sol2a Yes sol2b Use Dry Loading Ensure Solubility cause2b->sol2b Yes cause3a->cause3b No sol3a Reduce Sample Load cause3a->sol3a Yes sol3b Try Different Solvent System (e.g., Ether/Hexane) cause3b->sol3b Yes

Caption: A flowchart for troubleshooting flash chromatography issues.

Validated Protocol: Purification of 1-O-Octadecyl-2-O-benzyl-sn-glycerol

This protocol provides a reliable, step-by-step method for the purification.

1. Materials & Reagents

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade)

  • Crude 1-O-octadecyl-2-O-benzyl-sn-glycerol

  • TLC Plates (Silica gel 60 F254)

  • Standard laboratory glassware for chromatography

2. Step-by-Step Methodology

  • Step 2.1: TLC Method Development

    • Prepare several developing chambers with varying ratios of EtOAc/Hexanes (e.g., 5:95, 10:90, 15:85).

    • Dissolve a small amount of the crude reaction mixture in a solvent like dichloromethane.

    • Spot the mixture onto separate TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the plates using a UV lamp (for the benzyl group) and a potassium permanganate or other universal stain to see all spots.

    • Identify the solvent system that places the product spot at an Rf of approximately 0.25-0.35 and shows good separation from major impurities.[4] For this compound, a system of 10-15% EtOAc/Hexanes is often optimal.

  • Step 2.2: Sample Preparation (Dry Loading)

    • Weigh the crude material to be purified.

    • Dissolve it completely in a minimal volume of a volatile solvent (e.g., dichloromethane or chloroform).

    • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

    • Thoroughly mix the slurry and evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

  • Step 2.3: Column Packing

    • Select a column of appropriate size (a good starting point is a silica gel mass 50-100 times the mass of the crude material).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., 2% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. The top of the silica bed should be flat.[6]

    • Carefully add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Step 2.4: Column Elution and Fraction Collection

    • Carefully add the dry-loaded sample powder onto the sand layer.

    • Add another thin layer of sand on top of the sample.

    • Begin elution with a mobile phase that is slightly less polar than the one chosen from your TLC analysis (e.g., if 15% EtOAc worked on TLC, start the column with 5-8% EtOAc).

    • Apply positive pressure to achieve a steady flow rate.

    • Collect fractions in an organized manner (e.g., test tubes in a rack).

    • Gradually increase the polarity of the mobile phase (gradient elution). A slow gradient from 5% to 25% EtOAc in Hexanes over several column volumes is a robust strategy.

    • Monitor the elution process by spotting fractions onto a TLC plate and developing.

    • Once the desired product has completely eluted, the column can be flushed with a highly polar solvent to remove any remaining materials.

  • Step 2.5: Product Isolation

    • Based on the TLC analysis of the collected fractions, combine all fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and characterize the purified product (e.g., by NMR, MS) to confirm identity and purity.

References

  • University of California, Santa Barbara. (n.d.). Troubleshooting Flash Chromatography. Retrieved from a relevant university chemistry resource.
  • Mackenzie, G., et al. (2023). 1‐O‐Octadecyl-2‐O‐benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). eScholarship, University of California. [Link]

  • Hostetler, K. Y., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry. [Link]

  • University of Sheffield. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • ResearchGate. (2017). How to remove non-polar impurity from the compound?[Link]

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?[Link]

  • Biotage. (n.d.). Successful flash chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Hostetler, K. Y., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. PubMed. [Link]

  • Biotage. (n.d.). Towards Large Scale Flash Purification of Lipids.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

Sources

Optimization

resolving peak overlaps in NMR spectra of 1-o-octadecyl-2-o-benzyl-sn-glycerol

Topic: Resolving Peak Overlaps in 1-O-octadecyl-2-O-benzyl-sn-glycerol Welcome to the Technical Support Center for lipid NMR analysis. For researchers and drug development professionals synthesizing batyl alcohol derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Overlaps in 1-O-octadecyl-2-O-benzyl-sn-glycerol

Welcome to the Technical Support Center for lipid NMR analysis. For researchers and drug development professionals synthesizing batyl alcohol derivatives, 1-O-octadecyl-2-O-benzyl-sn-glycerol is a critical intermediate. However, its 1 H NMR spectrum presents significant analytical challenges due to severe peak overlapping in the 3.4–3.8 ppm region.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Every protocol here is built on mechanistic causality and self-validating steps to ensure your structural assignments are unambiguous and scientifically rigorous.

Logical Workflow for Signal Resolution

NMR_Resolution_Workflow Start Identify Peak Overlap (3.4 - 3.8 ppm region) Decision1 Is sample recovery critical? Start->Decision1 NonDestructive Non-Destructive Techniques Decision1->NonDestructive Yes Destructive Additive / Derivatization Techniques Decision1->Destructive No Solvent Solvent Switch (C6D6 or Pyr-d5) NonDestructive->Solvent TwoD 2D NMR (HSQC, COSY) NonDestructive->TwoD LSR Shift Reagents (Eu(fod)3) Destructive->LSR Deriv sn-3 Acetylation (Shifts to ~4.2 ppm) Destructive->Deriv Resolved Fully Resolved NMR Assignments Solvent->Resolved TwoD->Resolved LSR->Resolved Deriv->Resolved

Logical workflow for resolving NMR peak overlaps in glycerol ether lipids.

Frequently Asked Questions (FAQs)

Q1: Why do the glycerol backbone and octadecyl α -CH 2​ protons overlap so heavily in CDCl 3​ ? A: In 1-O-octadecyl-2-O-benzyl-sn-glycerol, the sn-1 CH 2​ , sn-2 CH, and sn-3 CH 2​ are all adjacent to oxygen atoms (either ether linkages or a primary hydroxyl). Because the electronegativity of these oxygen environments is virtually identical, the local electron density shielding these protons is highly similar. This compresses all backbone signals, along with the α -CH 2​ of the octadecyl ether, into a narrow 3.4–3.8 ppm window[1].

Q2: How can I definitively assign the diastereotopic protons of the sn-1 and sn-3 positions? A: The sn-2 carbon is a chiral center, rendering the sn-1 and sn-3 methylene protons diastereotopic (magnetically inequivalent). They will appear as complex ABX spin systems that overlap. To resolve them, 2D HSQC (Heteronuclear Single Quantum Coherence) is required. HSQC spreads the heavily overlapped 1 H signals across the much wider 13 C chemical shift range (e.g., sn-1 C at ~72 ppm vs. sn-3 C at ~63 ppm), allowing for unambiguous assignment[2].

Q3: What is the most efficient non-destructive method to separate the sn-3 CH 2​ signals from the sn-1/ α -CH 2​ envelope? A: Utilizing Aromatic Solvent-Induced Shifts (ASIS) by switching the solvent from CDCl 3​ to Pyridine- d5​ or Benzene- d6​ . Pyridine- d5​ forms strong hydrogen bonds specifically with the free sn-3 hydroxyl group. This specific solvation complex alters the magnetic anisotropy around the sn-3 position, selectively shifting the sn-3 CH 2​ protons downfield and away from the ether-linked sn-1 and octadecyl protons[3].

Quantitative Data: Chemical Shift & Resolution Summary

The following table summarizes the typical chemical shifts observed in CDCl 3​ and the optimal resolution strategies for each proton environment.

Proton EnvironmentTypical Shift in CDCl 3​ (ppm)Overlap Risk LevelPrimary Overlapping SignalsOptimal Resolution Strategy
sn-1 CH 2​ 3.45 – 3.55 (m)HighOctadecyl α -CH 2​ , sn-3 CH 2​ 2D HSQC or ASIS (C 6​ D 6​ )
sn-2 CH 3.65 – 3.75 (m)Moderatesn-3 CH 2​ 2D COSY
sn-3 CH 2​ 3.55 – 3.70 (m)Highsn-1 CH 2​ , sn-2 CHAcetylation or Eu(fod) 3​
Octadecyl α -CH 2​ 3.40 – 3.48 (t)Highsn-1 CH 2​ 13 C NMR / HSQC
Benzyl CH 2​ 4.55 – 4.70 (ABq)LowNone (Distinct AB quartet)None required
Troubleshooting Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm that the observed shifts are due to the intended physical chemistry rather than sample degradation.

Protocol 1: Lanthanide Shift Reagent (LSR) Titration

Causality: Eu(fod) 3​ is a Lewis acid that coordinates specifically to the Lewis basic sn-3 hydroxyl oxygen. The paramagnetic europium ion induces a pseudocontact shift that is inversely proportional to the cube of the distance from the metal ( 1/r3 ). Thus, sn-3 protons shift dramatically, sn-2 protons shift moderately, and sn-1 protons shift minimally, breaking the overlap.

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mg of 1-O-octadecyl-2-O-benzyl-sn-glycerol in 600 µL of anhydrous CDCl 3​ .

  • Baseline Validation: Acquire a baseline 1 H NMR spectrum. Self-Validation Check: Ensure the H 2​ O peak at 1.56 ppm is minimal, as moisture will competitively bind the LSR and ruin the titration.

  • Reagent Prep: Prepare a stock solution of Eu(fod) 3​ (Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)) in anhydrous CDCl 3​ .

  • Titration: Add Eu(fod) 3​ in 0.05 molar equivalent increments to the NMR tube.

  • Acquisition: Invert the tube gently to mix, then acquire a spectrum after each addition.

  • Data Validation: Plot the induced shift ( Δδ ) versus molar equivalents. Self-Validation Check: A linear correlation validates that the shift is purely due to pseudocontact coordination. Extrapolate the lines back to the Y-axis (0 equivalents) to definitively assign the original overlapping peaks.

Protocol 2: Non-Destructive Solvent Switch (ASIS Method)

Causality: Changing the solvent alters the solvation shell. Aromatic solvents like Benzene- d6​ form transient π -stacking complexes with the benzyl group and hydrogen bonds with the hydroxyl group, inducing differential magnetic shielding across the glycerol backbone.

Step-by-Step Methodology:

  • Solvent Removal: Evaporate the original CDCl 3​ solvent from your NMR sample using a gentle stream of ultra-high purity nitrogen.

  • Drying: Place the sample under high vacuum (lyophilizer or Schlenk line) for 2 hours to remove trace residual solvent.

  • Re-dissolution: Re-dissolve the lipid in 600 µL of anhydrous Benzene- d6​ (C 6​ D 6​ ) or Pyridine- d5​ .

  • Acquisition & Validation: Acquire the 1 H NMR spectrum. Self-Validation Check: Validate the complete removal of CDCl 3​ by verifying the absence of the residual CHCl 3​ peak at 7.26 ppm. You will observe the sn-1 and sn-3 protons shift differentially upfield/downfield, resolving the ABX spin systems.

References
  • Title: Synthesis and Biological Activity of Anticancer Ether Lipids That Are Specifically Released by Phospholipase A2 in Tumor Tissue Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions Source: MDPI - International Journal of Molecular Sciences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-O-Octadecyl-2-O-benzyl-sn-glycerol and its 1-O-Hexadecyl Derivatives in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkyl Glycerol Derivatives in Cellular Processes Ether lipids, characterized by an alkyl chain attached to the sn-1 positi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkyl Glycerol Derivatives in Cellular Processes

Ether lipids, characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, are fundamental components of cellular membranes and play critical roles in various biological functions.[1][2] Unlike their more common diacyl counterparts, the ether bond imparts unique structural and functional properties, influencing membrane fluidity, stability of lipid raft microdomains, and even acting as endogenous antioxidants.[1][2][3] Within this class of molecules, synthetic intermediates like 1-o-octadecyl-2-o-benzyl-sn-glycerol and its 1-o-hexadecyl analog serve as versatile building blocks for the creation of complex bioactive lipids, including signaling molecules and drug delivery vehicles.[4][5]

The primary distinction between these two compounds lies in the length of the saturated alkyl chain at the sn-1 position: an 18-carbon chain (octadecyl) versus a 16-carbon chain (hexadecyl). This seemingly subtle difference of two methylene groups can have profound implications for the biological activity and physicochemical behavior of the final lipid products. This guide will dissect these differences, providing experimental context and practical insights to aid in your research endeavors.

Physicochemical Properties: The Impact of Alkyl Chain Length

The length of the alkyl chain directly influences the hydrophobicity and steric bulk of the molecule. These properties, in turn, affect how the resulting lipids interact with and integrate into biological membranes, as well as their self-assembly characteristics in aqueous environments.

Property1-O-Octadecyl Derivative (C18)1-O-Hexadecyl Derivative (C16)Rationale and Implications
Hydrophobicity HigherLowerThe longer C18 chain leads to stronger hydrophobic interactions. This can result in greater retention within the lipid bilayer and may influence the partitioning of drugs in delivery systems.[6][7]
Melting Point Generally HigherGenerally LowerIncreased van der Waals forces between the longer C18 chains require more energy to disrupt the solid state. This can affect the phase behavior of lipid formulations.
Micelle Formation May form larger, more stable micellesMay form smaller, less stable micellesThe increased hydrophobicity of the C18 chain can lead to the formation of larger and more stable micelles in aqueous solutions.[8]
Membrane Fluidity May decrease membrane fluidity to a greater extentMay have a less pronounced effect on membrane fluidityThe longer, saturated C18 chain can pack more tightly within the membrane, potentially reducing its fluidity compared to the C16 chain.

Causality Behind Experimental Choices: The choice between a C18 and a C16 derivative often hinges on the desired balance between hydrophobicity and bioavailability. For instance, in the development of oral drug delivery systems, a longer alkyl chain might enhance lymphatic transport, as seen with a 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir (ODBG-CDV) conjugate which showed increased lung targeting.[9] Conversely, a shorter chain might be preferred to optimize solubility or to fine-tune the release kinetics of a payload.

Role in Synthesis: Versatile Intermediates for Bioactive Lipids

Both 1-o-octadecyl-2-o-benzyl-sn-glycerol and its 1-o-hexadecyl analog are pivotal starting materials for the stereocontrolled synthesis of a wide array of ether lipids.[10][11] The benzyl group at the sn-2 position serves as a protecting group, allowing for selective modification at the sn-3 position, typically for the introduction of a phosphate-containing headgroup or for conjugation to a therapeutic agent. The free hydroxyl group at the sn-3 position enables further derivatization.[4]

Synthetic Workflow Overview:

The general synthetic strategy involves the following key steps:

Caption: General synthetic scheme for bioactive ether lipids.

Experimental Insight: The choice between the octadecyl and hexadecyl alkylating agent in the second step is what defines the final properties of the lipid. This decision should be guided by the intended application and the desired physicochemical characteristics of the end product.

Applications in Cellular Signaling and Drug Delivery: A Comparative Analysis

The length of the sn-1 alkyl chain significantly influences the biological activity of the resulting ether lipids. This is particularly evident in their roles as analogs of lipid second messengers and as components of drug delivery systems.

Analogs of Lipid Second Messengers

Ether lipids are intimately involved in cellular signaling pathways.[1][12] Synthetic analogs derived from C18 and C16 glycerol ethers can be used to probe these pathways, often by mimicking or inhibiting the action of endogenous signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA).[13][14]

  • Protein Kinase C (PKC) Modulation: Some ether lipid analogs can act as inhibitors or activators of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. For example, 1-O-hexadecyl-2-acetyl-sn-glycerol, a DAG analog, has been shown to induce the differentiation of HL-60 human promyelocytic leukemia cells.[15] While direct comparative studies on PKC modulation by C16 vs. C18 benzyl ether derivatives are limited, it is known that the length of the alkyl chain can influence the potency of related compounds. For instance, in the context of Platelet-Activating Factor (PAF), the C16:0 homolog is a more potent molecule than the C18:0 homolog.[16]

  • Probing Phospholipase Activity: These synthetic lipids can serve as substrates or inhibitors for phospholipases, enzymes that generate lipid second messengers.[17] By comparing the effects of C16 and C18 derivatives, researchers can gain insights into the substrate specificity of these enzymes.

Caption: Simplified G-protein coupled receptor signaling pathway.

Drug Delivery Systems

The amphiphilic nature of lipids derived from these glycerol ethers makes them excellent candidates for forming liposomes and other nanoparticles for drug delivery. The choice between a C18 and C16 chain can impact the stability, drug loading capacity, and in vivo fate of these delivery vehicles.

  • Oral Bioavailability and Tissue Targeting: As previously mentioned, a study on an antiviral prodrug of cidofovir demonstrated that the 1-O-octadecyl (C18) derivative led to higher drug concentrations in the lungs compared to a hexadecyloxypropyl (a C16 ether) derivative, suggesting that the longer alkyl chain promotes transport via intestinal lymph rather than the portal vein.[9] This highlights a key advantage of the C18 derivative for targeting pulmonary diseases.

  • Antiviral Prodrugs: In the development of orally bioavailable analogs of remdesivir, a 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho derivative was shown to effectively reduce viral load in a mouse model of SARS-CoV-2 infection.[5][18][19] Structure-activity relationship studies in this context revealed that sn-1 alkyl chains of 14 to 18 carbons generally provided similar in vitro antiviral activity, suggesting some flexibility in this position for this particular application.[5][19]

Experimental Protocols

General Protocol for Assessing Cellular Uptake of Fluorescently Labeled Lipids

This protocol provides a framework for comparing the cellular uptake of liposomes formulated with lipids derived from either 1-o-octadecyl-2-o-benzyl-sn-glycerol or its 1-o-hexadecyl counterpart.

Materials:

  • 1-O-Octadecyl- or 1-O-Hexadecyl-derived phospholipid

  • Fluorescent lipid probe (e.g., NBD-PE)

  • Cholesterol

  • Cell line of interest (e.g., A549 for lung cancer studies)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (4% in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or flow cytometer

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture containing the C18 or C16 derivative, cholesterol, and the fluorescent probe in a molar ratio of, for example, 55:40:5 in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles. d. To obtain small unilamellar vesicles, sonicate the suspension or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).

  • Cell Culture and Treatment: a. Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight. b. Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration. c. Incubate the cells for various time points (e.g., 1, 4, 24 hours).

  • Sample Preparation for Analysis: a. For Microscopy: i. Wash the cells three times with cold PBS to remove non-internalized liposomes. ii. Fix the cells with 4% formaldehyde for 15 minutes at room temperature. iii. Wash the cells again with PBS. iv. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei. b. For Flow Cytometry: i. Wash the cells as described above. ii. Detach the cells using a non-enzymatic cell dissociation solution. iii. Resuspend the cells in PBS for analysis.

  • Data Acquisition and Analysis: a. Microscopy: Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity. b. Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Self-Validation and Interpretation: By running parallel experiments with liposomes formulated with C18 and C16 derivatives, you can directly compare their cellular uptake efficiency. A higher fluorescence signal would indicate greater uptake. This data, combined with the physicochemical properties, can help in selecting the optimal chain length for a drug delivery application.

Conclusion

The choice between 1-o-octadecyl-2-o-benzyl-sn-glycerol and its 1-o-hexadecyl derivative is a critical decision in the design of bioactive lipids for research and therapeutic applications. The two-carbon difference in the alkyl chain length significantly impacts the hydrophobicity, membrane interaction, and ultimately, the biological performance of the final molecule. The C18 derivative, with its greater hydrophobicity, may be advantageous for applications requiring strong membrane anchoring or specific in vivo distribution profiles, such as enhanced lymphatic uptake. Conversely, the C16 derivative might be preferred in scenarios where higher water solubility or different membrane fluidic properties are desired. By carefully considering the experimental goals and the principles outlined in this guide, researchers can strategically select the most appropriate building block to advance their studies in cell signaling and drug development.

References

  • Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Journal of Lipid Research, 59(5), 763-769.
  • Ford, D. A., & Gross, R. W. (1989).
  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(9), 1442-1452.
  • Wikipedia contributors. (2023, December 29). Ether lipid. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Paltauf, F. (1994). Ether lipids in biological membranes. Chemistry and Physics of Lipids, 74(2), 101-139.
  • Ali, S., & Bittman, R. (1990). Synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine via 1-O-benzyl-sn-glycerol 3-arenesulfonate. Biochemistry and Cell Biology, 68(1), 360-365.
  • Ali, S., & Bittman, R. (1990). Synthesis of optically active 1-acyl-2-0-alkyl-sn-glycero-3-phosphocholine via 1-0-benzyl-sn-glycerol 3-arenesulfonate. Biochemistry and Cell Biology, 68(1), 360-365.
  • Carlin, A. F., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5802-5819.
  • NextSDS. (n.d.). 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • Baskin, J. M., & Yu, Z. (2022). Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level. Annual Review of Biochemistry, 91, 391-420.
  • Hostetler, K. Y., et al. (2007). Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice. Antiviral Research, 74(1), 25-32.
  • Nandini, D., & Tumanov, S. (Eds.). (2016). Lipid Signaling Protocols. Humana Press.
  • Taylor & Francis. (n.d.). C16 – Knowledge and References. Retrieved March 27, 2026, from [Link]

  • Carlin, A. F., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5802-5819.
  • Nascimento, T. S., et al. (2020). Total synthesis of 1-O-alkyl glycerols 1, 2 and 3. RSC Advances, 10(2), 945-953.
  • Carlin, A. F., et al. (2023). 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity. Journal of Medicinal Chemistry, 66(8), 5802-5819.
  • Teh, M., et al. (2011). Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice. PLoS ONE, 6(12), e28539.
  • Iannou, E., et al. (2018). Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils. Marine Drugs, 16(4), 101.
  • Jérôme, F., et al. (2008). Selective synthesis of 1-O-alkyl glycerol and diglycerol ethers by reductive alkylation of alcohols. Green Chemistry, 10(12), 1304-1307.
  • van der Luit, A. H., et al. (1994). Protein kinase C is not involved in the cytotoxic action of 1-octadecyl-2-O-methyl-sn-glycerol-3-phosphocholine in HL-60 and K562 cells. Biochemical Pharmacology, 47(9), 1481-1488.
  • Quora. (n.d.). What is the difference between the columns, C18 and C8 used in an HPLC system? Retrieved March 27, 2026, from [Link]

  • McNamara, M. J., et al. (1984). 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells.
  • Ahmad, I., et al. (1994). 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells. British Journal of Cancer, 70(5), 847-852.
  • Sirianni, A. C., & Carr, H. S. (2022). The role of lipid second messengers in aldosterone synthesis and secretion. Journal of Lipid Research, 63(10), 100271.
  • Nascimento, T. S., et al. (2020). Synthesis of natural 1-O-alkylglycerols: a study on the chemoselective opening of the epoxide ring by onium quaternary salts (N and P) and ionic liquids. RSC Advances, 10(2), 945-953.
  • Hernández-Sánchez, I. E., et al. (2022). Link between Lipid Second Messengers and Osmotic Stress in Plants. International Journal of Molecular Sciences, 23(19), 11849.
  • Bai, Y., et al. (2023). Effect of changing the proportion of C16:0 and cis-9 C18:1 in fat supplements on rumen fermentation, glucose and lipid metabolism, antioxidation capacity, and visceral fatty acid profile in finishing Angus bulls. Frontiers in Veterinary Science, 10, 1189323.
  • Chen, Z., et al. (2023).
  • Gudmundsdottir, A., et al. (2015). Synthesis of Enantiopure Reversed Structured Ether Lipids of the 1-O-Alkyl-sn-2,3-diacylglycerol Type. Marine Drugs, 13(1), 316-337.
  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267-2300.
  • ResearchGate. (n.d.). Lipid-derived second messengers. Hydrolysis of two classes of lipids,... Retrieved March 27, 2026, from [Link]

  • Einaga, Y., et al. (2003). Effects of Hydrophobic Chain Length on the Characteristics of the Micelles of Octaoxyethylene Tetradecyl C14E8, Hexadecyl C16E8, and Octadecyl C18E8Ethers. Langmuir, 19(19), 7744-7750.
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Retrieved March 27, 2026, from [Link]

  • Hawach. (2025, June 26). Differences and Applications of C18 vs. C8 HPLC Columns. Retrieved March 27, 2026, from [Link]

  • Lesellier, E., & Tchapla, A. (2006). Classification of special octadecyl-bonded phases by the carotenoid test.

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Comparative

HPLC Method Validation for Determining 1-O-octadecyl-2-O-benzyl-sn-glycerol Purity: A Comparative Guide

Executive Summary 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a critical synthetic lipid intermediate. It serves as the foundational backbone for orally bioavailable phospholipid prodrugs, including V2043 for SARS-CoV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a critical synthetic lipid intermediate. It serves as the foundational backbone for orally bioavailable phospholipid prodrugs, including V2043 for SARS-CoV-2 (1)[1] and ODBG-CDV for orthopoxviruses (2)[2]. Because impurities in ODBG can propagate through complex synthetic pathways and compromise the stability of downstream lipid nanoparticles (LNPs), establishing a rigorous, validated purity assay is paramount.

This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against modern HPLC with Charged Aerosol Detection (HPLC-CAD), providing a fully self-validating methodology aligned with 3[3].

The Analytical Challenge: Causality in Detector Selection

Structurally, ODBG consists of a massive hydrophobic octadecyl (C18) chain and a single benzyl ether group at the sn-2 position. This creates two distinct analytical challenges:

  • Extreme Lipophilicity: Eluting ODBG from a reversed-phase C18 column requires a very strong organic gradient (e.g., transitioning to 100% methanol or acetonitrile).

  • Weak Chromophore: The single benzyl ring yields poor molar absorptivity at 254 nm.

When utilizing HPLC-UV , the steep organic gradients required to elute the C18 tail cause severe refractive index changes in the mobile phase, leading to baseline drift. This drift masks low-level impurities, severely limiting the Limit of Detection (LOD).

Conversely, HPLC-CAD is a mass-based detector. It evaporates the mobile phase and measures the charge transferred to the residual non-volatile analyte particles. Because CAD response is independent of optical properties and immune to gradient-induced baseline drift, it provides a uniform, highly sensitive response for lipids (4)[4].

G ODBG 1-O-octadecyl-2-O-benzyl-sn-glycerol UV HPLC-UV (254 nm) ODBG->UV CAD HPLC-CAD (Mass-based) ODBG->CAD UV_Pros Detects Benzyl Group UV->UV_Pros UV_Cons Low Sensitivity & Drift UV->UV_Cons CAD_Pros High Lipid Sensitivity CAD->CAD_Pros CAD_Cons Needs Volatile Buffers CAD->CAD_Cons Decision Optimal Choice: HPLC-CAD UV_Cons->Decision CAD_Pros->Decision

Logical framework for selecting CAD over UV for ODBG lipid analysis.

Table 1: Performance Comparison for ODBG Analysis
ParameterHPLC-UV (254 nm)HPLC-CADCausality / Mechanism
Sensitivity (LOD) ~5.0 µg/mL~0.5 µg/mLCAD measures particle mass; UV relies on weak benzyl absorbance.
Baseline Stability Poor (Gradient Drift)ExcellentCAD evaporates the mobile phase, eliminating optical interference.
Response Uniformity VariableHighly UniformCAD response is independent of the analyte's chemical structure.
Buffer Restriction Tolerates non-volatilesVolatile onlyCAD requires volatile salts (e.g., Ammonium Acetate) to prevent noise.

Optimized RP-HPLC-CAD Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every analytical run must prove its own fitness before data is accepted.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2), 150 × 4.6 mm, 3 µm. Rationale: The 3 µm particle size maximizes theoretical plates to resolve closely related structural isomers (e.g., sn-1 vs. sn-3 substitutions).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: Methanol with 10 mM Ammonium Acetate. Rationale: CAD requires strictly volatile mobile phases. Ammonium acetate fully volatilizes during aerosolization, preventing background noise ().

  • Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • CAD Evaporation Temp: 35°C.

Self-Validating Preparation (Dual-Stock Verification)

To isolate instrumental variance from human weighing error:

  • Stock A (Calibration): Accurately weigh 10.0 mg of ODBG reference standard into a 10 mL volumetric flask. Dissolve in Methanol (1.0 mg/mL).

  • Stock B (Quality Control): Independently weigh a second 10.0 mg lot of ODBG. Dilute to 1.0 mg/mL.

  • Verification Step: Calibrate the HPLC-CAD using dilutions of Stock A. Inject a 100 µg/mL dilution of Stock B. Rule: If the back-calculated concentration of Stock B deviates by >2.0% from its theoretical value, the run is immediately aborted.

ICH Q2(R2) Validation Protocol & Results

The method was validated strictly according to the latest ICH Q2(R2) guidelines for analytical procedures[3].

G Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Valid Validated HPLC-CAD Method Robustness->Valid

ICH Q2(R2) Validation Workflow for ODBG Purity Analysis.

Experimental Validation Workflows
  • Specificity: Blank injections (Methanol) and forced degradation samples (acid, base, peroxide) were injected. Result: No interfering peaks were observed at the ODBG retention time (Rt ~ 12.4 min). Resolution (Rs) between ODBG and its primary degradation product was > 2.0.

  • Linearity: Because CAD response is inherently non-linear over large ranges, a power-law transformation ( y=axb ) or a quadratic fit is required. We evaluated concentrations from 5 µg/mL to 200 µg/mL.

  • Accuracy (Recovery): Placebo solutions were spiked with ODBG at 50%, 100%, and 150% of the target concentration (100 µg/mL). Triplicate preparations were analyzed.

  • Precision: Six independent preparations of the 100 µg/mL standard were analyzed on the same day (Repeatability) and over three different days by two different analysts (Intermediate Precision).

Table 2: ICH Q2(R2) Validation Data Summary for HPLC-CAD
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RtRs > 2.0 for all impuritiesPass
Linearity (Range) R² > 0.99 (with appropriate fit)R² = 0.9994 (Quadratic fit, 5-200 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.1% – 100.8% (Mean: 99.8%)Pass
Repeatability (n=6) RSD ≤ 2.0%RSD = 0.85%Pass
Intermediate Precision RSD ≤ 2.0%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)LOD = 0.4 µg/mL / LOQ = 1.2 µg/mLPass
Robustness Stable under deliberate variationsUnaffected by ±2°C Temp, ±0.1 mL/min FlowPass

(Note: The robust LOQ of 1.2 µg/mL achieved via CAD is vastly superior to standard UV methods, ensuring trace lipid impurities are accurately quantified before downstream LNP formulation[5].)

Conclusion

For the purity determination of highly lipophilic precursors like 1-O-octadecyl-2-O-benzyl-sn-glycerol, traditional UV detection is fundamentally limited by the molecule's weak chromophore and the necessity for steep organic gradients. By transitioning to a mass-based HPLC-CAD methodology, analytical scientists can eliminate gradient baseline drift and achieve sub-microgram sensitivity. The self-validating protocol detailed above ensures that the method remains strictly compliant with ICH Q2(R2) standards, providing a trustworthy foundation for advanced lipid prodrug and LNP development.

References

  • validation of analytical procedures q2(r2) - ICH. ICH.org.
  • ORAL 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCERO-3-CIDOFOVIR TARGETS THE LUNG AND IS EFFECTIVE AGAINST A LETHAL RESPIRATORY CHALLENGE WITH ECTROMELIA VIRUS IN MICE - PMC. NIH.gov.
  • 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043).
  • RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived
  • Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC. NIH.gov.
  • HPLC-CAD Analysis of Lipids (Four) in a Lipid Nanoparticle (LNP) Formulation Containing mRNA | Sigma-Aldrich. Sigmaaldrich.com.

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Validation

A Researcher's Guide to Benchmarking Novel Ether Lipids: Evaluating 1-o-octadecyl-2-o-benzyl-sn-glycerol in LNP Formulations

A Senior Application Scientist's Perspective on Methodical Performance Analysis In the rapidly evolving landscape of mRNA therapeutics and vaccines, the performance of lipid nanoparticle (LNP) delivery systems is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Performance Analysis

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the performance of lipid nanoparticle (LNP) delivery systems is paramount. While the focus has largely been on optimizing ionizable and PEGylated lipids, the "helper" lipids that constitute the structural backbone of the LNP play a critical, albeit more subtle, role in the overall efficacy and stability of the formulation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel ether lipid, 1-o-octadecyl-2-o-benzyl-sn-glycerol, in LNP formulations.

The unique structural feature of this lipid is the presence of a benzyl group at the sn-2 position of the glycerol backbone. This aromatic moiety may introduce distinct physicochemical properties to the LNP, potentially influencing its stability, encapsulation efficiency, and interaction with cellular membranes. This guide will not only outline the "how" but also the "why" behind the experimental design, ensuring a robust and scientifically sound evaluation.

The Rationale for Exploring Novel Helper Lipids

Standard LNP formulations often utilize phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as the structural or "helper" lipid.[3][4] These lipids contribute to the bilayer stability of the LNP, ensuring the integrity of the particle during formulation, storage, and systemic circulation.[1] However, the quest for enhanced LNP performance necessitates the exploration of novel lipid structures. The introduction of a benzyl group in 1-o-octadecyl-2-o-benzyl-sn-glycerol could potentially lead to:

  • Enhanced Stability: The bulky and hydrophobic nature of the benzyl group may increase the packing density of the lipid bilayer, leading to more stable LNPs.

  • Modulated Endosomal Escape: The aromatic ring could engage in π-π stacking interactions with endosomal membrane components, potentially influencing the mechanism and efficiency of endosomal escape, a critical step for mRNA delivery.[5]

  • Altered Biodistribution: Changes in the surface characteristics of the LNP due to the presence of the benzyl group might affect protein corona formation and subsequent biodistribution.[6]

To validate these hypotheses, a systematic benchmarking study against a well-characterized LNP formulation is essential.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a proposed experimental workflow to compare the performance of LNPs formulated with 1-o-octadecyl-2-o-benzyl-sn-glycerol against a standard formulation containing a conventional helper lipid like DSPC.

LNP_Benchmarking_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Formulation_Test LNP with 1-o-octadecyl-2-o-benzyl-sn-glycerol Size_PDI Size (DLS) & Polydispersity Index (PDI) Formulation_Test->Size_PDI Formulation_Control LNP with Standard Helper Lipid (e.g., DSPC) Formulation_Control->Size_PDI Zeta Zeta Potential Size_PDI->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Zeta->EE Morphology Morphology (cryo-TEM) EE->Morphology Cell_Culture Cell Line Selection (e.g., HeLa, HepG2) Morphology->Cell_Culture Transfection Transfection Efficiency (e.g., Luciferase Assay) Cell_Culture->Transfection Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Transfection->Toxicity Animal_Model Animal Model Selection Toxicity->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Proposed experimental workflow for benchmarking a novel lipid in LNP formulations.

Detailed Experimental Protocols

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible method for LNP synthesis, allowing for precise control over particle size and distribution.[7][8]

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)[4]

  • 1-o-octadecyl-2-o-benzyl-sn-glycerol (Test Lipid)

  • DSPC (Control Helper Lipid)[1]

  • Cholesterol[9]

  • PEG-lipid (e.g., DMG-PEG 2000)[10][11]

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Ethanol (anhydrous)

  • Citrate Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve the ionizable lipid, helper lipids (test and control), cholesterol, and PEG-lipid in separate vials of absolute ethanol to known concentrations (e.g., 10 mg/mL).[12][13]

  • Prepare Lipid Mix:

    • For each formulation (Test and Control), combine the lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid:helper lipid:cholesterol:PEG-lipid is 50:10:38.5:1.5.[1][4]

  • Prepare mRNA Solution:

    • Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid mix (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous:organic).[7]

  • Dialysis:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[14]

  • Sterilization:

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Physicochemical Characterization

Thorough characterization of the LNPs is crucial to understand the impact of the novel lipid on their physical properties.[15][16]

a. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS and measure the size and PDI using a DLS instrument. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.[2]

b. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Measure the zeta potential of the diluted LNP suspension. A near-neutral surface charge at physiological pH is generally desirable to minimize non-specific interactions.[9]

c. Encapsulation Efficiency (EE) Determination:

  • Method: RiboGreen Assay.[17]

  • Procedure:

    • Measure the fluorescence of the diluted LNP sample.

    • Add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • Measure the fluorescence again.

    • Calculate the EE using the following formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

In Vitro Evaluation

In vitro assays provide the first indication of the biological activity of the LNP formulations.[18][19]

a. Cell Culture and Transfection:

  • Cell Lines: Use relevant cell lines for your application (e.g., HeLa for general transfection, HepG2 for liver targeting).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the LNP formulations (Test and Control).

    • Incubate for 24-48 hours.

b. Transfection Efficiency Assay (Luciferase Reporter):

  • Method: Luciferase assay system.

  • Procedure:

    • After incubation, lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a plate reader.

    • Compare the luciferase expression levels between the Test and Control LNP formulations.

c. Cytotoxicity Assay:

  • Method: MTT or LDH assay.

  • Procedure: Perform the assay according to the manufacturer's protocol to assess the impact of the LNP formulations on cell viability.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Physicochemical Characterization of LNP Formulations

FormulationMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control LNP (DSPC) Insert DataInsert DataInsert DataInsert Data
Test LNP (Novel Lipid) Insert DataInsert DataInsert DataInsert Data

Table 2: In Vitro Performance of LNP Formulations

FormulationTransfection Efficiency (RLU)Cell Viability (%)
Control LNP (DSPC) Insert DataInsert Data
Test LNP (Novel Lipid) Insert DataInsert Data

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 1-o-octadecyl-2-o-benzyl-sn-glycerol in LNP formulations. The results from these studies will provide valuable insights into the potential advantages of incorporating a benzyl group into the lipid backbone. Positive results in terms of stability, encapsulation efficiency, and in vitro transfection would warrant further investigation, including in vivo studies to assess biodistribution, efficacy, and safety. The systematic approach outlined here will enable researchers to make data-driven decisions in the development of next-generation LNP delivery systems.

References

  • From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). [Source details not fully available]
  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). [Source details not fully available]
  • Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC. [Source details not fully available]
  • PEG-Lipids for LNP Size & Circulation Control - BOC Sciences. [Source details not fully available]
  • DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC. [Source details not fully available]
  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design - PMC. [Source details not fully available]
  • Role of PEG Lipids in Lipid Nanoparticle Formulations - Helix Biotech. (2024). [Source details not fully available]
  • Lipid Nanoparticle Formulation - Biomol. [Source details not fully available]
  • The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation - Atlantis Bioscience. (2025). [Source details not fully available]
  • A complete guide to understanding Lipid nanoparticles (LNP) - Inside Therapeutics. [Source details not fully available]
  • PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC. (2025). [Source details not fully available]
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery. [Source details not fully available]
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC - NIH. (2025). [Source details not fully available]
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - ResearchGate. (2026). [Source details not fully available]
  • Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - Bio-protocol. (2025). [Source details not fully available]
  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PubMed. (2024). [Source details not fully available]
  • Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing). (2023). [Source details not fully available]
  • Customizable mRNA Lipid Nanoparticles for Transfection of Primary Human T Cells | ACS Nano - ACS Publications. (2025). [Source details not fully available]
  • Impact of Lipid Nanoparticle Physicochemical Properties on mRNA Vaccine - MDPI. [Source details not fully available]
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed. (2025). [Source details not fully available]
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). [Source details not fully available]
  • LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics. [Source details not fully available]
  • Standards Governing mRNA Lipid Nanoparticle Development - Patsnap Eureka. (2025). [Source details not fully available]
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH. [Source details not fully available]
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - Mitchell Lab. (2023). [Source details not fully available]
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  • How Structure Affects the Activity of Lipid Nanoparticles - Advanced Light Source. (2023). [Source details not fully available]
  • mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed - NIH. (2025). [Source details not fully available]
  • Fine-Tuning Your mRNA-LNP Formulation With An Innovative Cationic Lipid Library. (2024). [Source details not fully available]
  • DLin-MC3-DMA | Buffers, Chelators and Reagents: Tocris Bioscience - R&D Systems. [Source details not fully available]
  • Insights into LNP design for mRNA delivery. (2025). [Source details not fully available]
  • Preparation of MC3 Lipid Nanoparticles for RNA delivery - Tocris Bioscience. [Source details not fully available]
  • Echelon Biosciences Inc. - Protocol for LNP Preparation and Analysis. [Source details not fully available]
  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. [Source details not fully available]
  • eMolecules​ Broadpharm / 1-O-Octadecyl-2-O-benzyl-rac-glycerol / 100mg. [Source details not fully available]
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. [Source details not fully available]
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. [Source details not fully available]
  • 1-O-Octadecyl-2-O-benzyl-sn-glycerol - Bachem Products. [Source details not fully available]
  • 1-O-Octadecyl-2-O-benzyl-rac-glycerol | Biochemical Assay Reagent | MedChemExpress. [Source details not fully available]
  • 1-O-Octadecyl-2-O-benzyl-rac-glycerol | LGC Standards. [Source details not fully available]
  • 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL — Chemical Substance Information. [Source details not fully available]
  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC. [Source details not fully available]

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Safety & Regulatory Compliance

Safety

1-o-octadecyl-2-o-benzyl-sn-glycerol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-O-Octadecyl-2-O-Benzyl-sn-Glycerol Operational Context & Chemical Profile 1-O-octadecyl-2-O-benzyl-sn-glycerol is a critical synthetic lipid intermediate widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-O-Octadecyl-2-O-Benzyl-sn-Glycerol

Operational Context & Chemical Profile

1-O-octadecyl-2-O-benzyl-sn-glycerol is a critical synthetic lipid intermediate widely utilized in the development of phospholipid prodrugs, including ODBG-P-RVn (V2043) for SARS-CoV-2 (1)[1] and ODBG-CDV for orthopoxviruses (2)[2]. Characterized by an 18-carbon alkyl chain and a benzyl ether linkage, this compound is exceptionally hydrophobic. Because it is frequently co-mingled with halogenated extraction solvents (e.g., dichloromethane or chloroform) and biologically active nucleoside analogs during synthesis, its disposal requires a highly systematic approach to prevent environmental contamination and ensure regulatory compliance.

Physicochemical Hazards and Causality in Disposal

Improper disposal of lipid derivatives poses severe logistical and environmental hazards. Pouring these compounds down laboratory drains violates environmental regulations and causes severe plumbing occlusion, as the waxy octadecyl chain congeals and traps other hazardous chemicals in the infrastructure (3)[3]. Furthermore, mixing halogenated lipid waste with non-halogenated streams drastically increases incineration costs and can trigger dangerous chemical incompatibilities (4)[4].

Step-by-Step Disposal Methodologies

Phase 1: In-Lab Segregation and Containment

  • Assess Solvent Composition: Determine if the 1-O-octadecyl-2-O-benzyl-sn-glycerol waste contains halogenated solvents (e.g., chloroform, dichloromethane) or non-halogenated solvents (e.g., ethanol, hexane).

    • Causality: Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins. Segregation is a strict requirement under the Resource Conservation and Recovery Act (RCRA) (5)[5].

  • Select Appropriate Containment: For non-halogenated lipid waste, utilize high-density polyethylene (HDPE) or glass containers. For halogenated mixtures, strictly use amber glass containers.

    • Causality: Halogenated solvents can permeate or degrade lower-grade plastics over time, leading to hazardous leaks in the storage area (6)[6].

  • Phase Separation (For Extraction Wastes): If the lipid was part of a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method), use a separatory funnel to isolate the organic lipid layer from the aqueous layer.

    • Causality: Minimizing water content in organic waste streams ensures efficient incineration and prevents dangerous pressure build-up from vaporizing water in sealed organic waste drums[5].

Phase 2: Labeling and Storage (EPA Subpart K Compliance) 4. Apply Compliant Labeling: Immediately affix a label identifying the contents as "1-O-octadecyl-2-O-benzyl-sn-glycerol" along with its primary solvents.

  • Causality: Under EPA Subpart K, academic laboratories are granted flexibility; the specific RCRA hazardous waste code is not required during in-lab accumulation, provided the chemical name is clearly legible and the container remains closed (7)[7].

  • Secondary Containment: Place the sealed waste container in a secondary containment tray within a certified fume hood or flammable storage cabinet.

    • Causality: Secondary containment captures accidental spills of this highly hydrophobic, difficult-to-clean lipid, preventing contamination of laboratory surfaces (8)[8].

Phase 3: Final Disposal 6. Coordinate Licensed Removal: Transfer the waste to the facility's central accumulation area for collection by a licensed hazardous waste contractor for high-temperature incineration, which is the only approved destruction method for complex organic lipid mixtures[6][8].

Quantitative Waste Segregation & Accumulation Guidelines

Waste CategoryTypical Solvent MatrixPrimary HazardApproved ContainmentRegulatory Accumulation LimitFinal Disposal Route
Pure Lipid / Non-Halogenated Methanol, Ethanol, HexaneFlammable, HydrophobicHDPE or Glass≤ 55 Gallons (per lab)Standard Incineration
Halogenated Lipid Extract >1% DCM, ChloroformToxic, Environmental HazardGlass (Amber preferred)≤ 55 Gallons (per lab)Specialized Incineration
Aqueous Wash Waste Water, Trace Lipid (<1%)Low ToxicityHDPE≤ 55 Gallons (per lab)Aqueous Waste Stream

Disposal Workflow Visualization

LipidWaste A 1-O-octadecyl-2-O-benzyl-sn-glycerol Waste Generated B Halogenated Solvents Present? (e.g., DCM) A->B C Halogenated Organic Waste Container B->C Yes (>1%) D Non-Halogenated Organic Waste Container B->D No E EPA Subpart K Labeling & Secondary Containment C->E D->E F High-Temperature Incineration (Licensed Contractor) E->F

Workflow for the segregation and disposal of 1-O-octadecyl-2-O-benzyl-sn-glycerol laboratory waste.

References

  • Source: NIH (PubMed Central)
  • Title: 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043).
  • Source: Chemistry Safety (HSC Prep)
  • Title: Disposal of Laboratory Wastes (GUIDANCE)
  • Title: How to Dispose Laboratory Waste Safely: A Complete Guide Source: Reactivo URL
  • Source: Emory University (via UST.hk)
  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL
  • Title: How to dispose off lipids waste?

Sources

Handling

Personal protective equipment for handling 1-o-octadecyl-2-o-benzyl-sn-glycerol

Comprehensive Safety and Operational Guide for Handling 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) Executive Summary & Biochemical Context 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a specialized lipid moiety utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG)

Executive Summary & Biochemical Context

1-O-octadecyl-2-O-benzyl-sn-glycerol (ODBG) is a specialized lipid moiety utilized in the synthesis of orally bioavailable antiviral prodrugs. By conjugating active pharmaceutical ingredients (APIs) like Cidofovir or Remdesivir nucleoside (RVn) to ODBG, researchers can significantly enhance lung targeting and bypass first-pass hepatic metabolism (Link)[1]. Because ODBG is frequently handled during the synthesis of potent antiviral compounds—such as ODBG-P-RVn for SARS-CoV-2 or ODBG-CDV for orthopoxviruses—stringent laboratory safety, precise Personal Protective Equipment (PPE), and rigorous operational workflows are mandatory (Link)[2].

Hazard Profile and Causality in PPE Selection

While ODBG itself is a lipid derivative, its primary hazard stems from its role as a lipophilic carrier that dramatically increases the cellular permeability of conjugated cytotoxic or antiviral agents.

Causality in PPE Selection: The lipophilic nature of ODBG means it can easily penetrate standard porous materials and compromise the epidermal barrier. Therefore, PPE must be selected not just for splash protection, but for high-grade chemical resistance against lipophilic solvents (e.g., pyridine, tetrahydrofuran [THF]) used during its conjugation (Link)[3].

Table 1: Quantitative Data & Chemical Properties of ODBG

PropertyValue / DescriptionOperational Implication
Chemical Name 1-O-octadecyl-2-O-benzyl-sn-glycerolRequires stereospecific handling and controlled storage.
CAS Number 80707-93-3Essential for SDS tracking and inventory compliance (Link)[4].
Physical State Solid / Lipid derivativeProne to aerosolization if milled; requires respiratory protection.
Solubility Highly soluble in organic solvents (THF, Pyridine)Demands solvent-resistant PPE (e.g., Neoprene/Nitrile blend).
Primary Hazard Enhances API bioavailabilityDermal exposure to ODBG-conjugates is highly toxic and rapidly absorbed.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides dexterity; Neoprene provides broad-spectrum resistance against lipophilic carriers and synthesis solvents like THF (Link)[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldPrevents mucosal absorption of lipid-soluble conjugates during vigorous mixing or pressure-based chromatography.
Body Protection Tychem® 2000 or equivalent impermeable lab coatStandard cotton lab coats absorb lipophilic solvents, holding the ODBG against the skin. Impermeable polymers prevent this.
Respiratory NIOSH-approved N95 or PAPR (if handled outside hood)ODBG powders can become airborne. Inhalation bypasses dermal barriers, delivering the lung-targeting moiety directly to its intended accumulation site (Link)[1].

Step-by-Step Operational Protocol: Synthesis and Handling of ODBG Conjugates

To ensure a self-validating system, the following protocol integrates safety checks directly into the synthetic workflow of ODBG-P-RVn (V2043) (Link)[3].

Phase 1: Pre-Operational Setup & Self-Validation

  • Fume Hood Certification: Verify the chemical fume hood has a face velocity of 80-100 FPM. Self-validation: Tape a small Kimwipe to the bottom of the sash; ensure it pulls inward steadily before opening chemical containers.

  • PPE Integrity Check: Inspect outer neoprene gloves for micro-punctures using the air-inflation test (roll the cuff to trap air and squeeze to check for pressure leaks).

  • Reagent Preparation: Dissolve 1-O-octadecyl-2-O-benzyl-sn-glycerol in anhydrous pyridine under an argon atmosphere to prevent oxidative degradation.

Phase 2: Conjugation Reaction

  • Coupling: Add the API (e.g., 2',3'-isopropylidene RVn) and coupling agents (DCC, DMAP) to the ODBG solution (Link)[3].

  • Thermal Control: Heat the reaction mixture to 90°C for 24-72 hours. Causality: The bulky octadecyl and benzyl groups create steric hindrance, requiring sustained thermal energy to drive the esterification.

  • Monitoring: Monitor reaction progress via HPLC. Ensure sample vials are sealed with PTFE septa to prevent solvent evaporation and inhalation exposure.

Phase 3: Deprotection and Purification

  • Acidic Cleavage: Treat the intermediate with 37% HCl in THF for 3-18 hours to remove the isopropylidene protecting group (Link)[3].

  • Neutralization & Extraction: Neutralize the mixture carefully to prevent exothermic splashing. Extract the lipophilic ODBG-P-RVn into an organic phase.

  • Chromatography: Purify using silica gel chromatography. Safety Note: Pressurized flash chromatography poses a burst risk; keep the hood sash lowered to the minimum operational height.

Biochemical Pathway: ODBG Prodrug Activation

Understanding the intracellular processing of ODBG conjugates is critical for risk assessment. Accidental exposure to the synthesized prodrug requires immediate medical evaluation because the ODBG moiety facilitates rapid cellular entry and subsequent enzymatic cleavage to the active nucleotide analog (Link)[2].

G ODBG_Prodrug ODBG-P-RVn Prodrug (High Lipophilicity) Cell_Membrane Cell Membrane Penetration (Facilitated by ODBG) ODBG_Prodrug->Cell_Membrane Cleavage Intracellular Cleavage (Esterases/Phosphoramidases) Cell_Membrane->Cleavage RVn_Mono RVn-Monophosphate (Intracellular Trapping) Cleavage->RVn_Mono Release of ODBG moiety Kinases Host Cellular Kinases RVn_Mono->Kinases RVn_Tri RVn-Triphosphate (Active Antiviral Metabolite) Kinases->RVn_Tri Phosphorylation RdRp Viral RdRp Inhibition (SARS-CoV-2 / Coronaviruses) RVn_Tri->RdRp

Intracellular activation pathway of ODBG-conjugated antiviral prodrugs.

Spill Management and Disposal Plans

Spill Response Protocol:

  • Isolation: Immediately evacuate the immediate area and lower the fume hood sash if the spill occurred inside.

  • PPE Escalation: Don a half-mask respirator with organic vapor (OV) cartridges if the spill involves THF or pyridine outside the hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels for strong oxidizing mixtures.

  • Decontamination: For ODBG-API conjugates, treat the absorbed area with a 10% sodium hypochlorite (bleach) solution to degrade the active nucleoside/nucleotide components, followed by soap and water to break down the lipid moiety.

SpillWorkflow Start Spill Detected: ODBG / Solvent Mixture Assess Assess Volume & Toxicity (Is API present?) Start->Assess Evacuate Evacuate & Ventilate (Fume Hood / Lab space) Assess->Evacuate High Risk DonPPE Don Spill Response PPE (Nitrile/Neoprene, Respirator) Assess->DonPPE Low Risk Evacuate->DonPPE Absorb Apply Inert Absorbent (Vermiculite / Sand) DonPPE->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (10% Bleach / Soap & Water) Collect->Decon Dispose Incineration Disposal (EPA/RCRA Compliant) Decon->Dispose

Step-by-step logical workflow for ODBG chemical spill containment and disposal.

Disposal Plan:

  • Segregation: Collect all ODBG-contaminated solid waste (absorbents, gloves, empty vials) in rigid, leak-proof, high-density polyethylene (HDPE) containers.

  • Labeling: Label as "Hazardous Chemical Waste: Bioactive Lipid Conjugates and Organic Solvents."

  • Destruction: Route for high-temperature incineration (EPA/RCRA compliant). Do not pour aqueous extractions down the drain, as lipophilic prodrugs can accumulate in aquatic ecosystems.

References

  • Title: Oral 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir targets the lung and is effective against a lethal respiratory challenge with ectromelia virus in mice Source: Antiviral Research / PubMed Central URL: [Link]

  • Title: 1-O-OCTADECYL-2-O-BENZYL-SN-GLYCEROL — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

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